Methoxsalen-d3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHYNVANLEOEG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methoxsalen-d3 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Methoxsalen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this deuterated standard. This document details the compound's physicochemical characteristics, its mechanism of action as it pertains to its chemical reactivity, its degradation pathways under various stress conditions, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
This compound is the deuterated form of Methoxsalen, a naturally occurring photoactive substance belonging to the furanocoumarin class.[1] The deuterium labeling is typically on the methoxy group, which provides a stable isotopic signature for use as an internal standard in quantitative analyses by mass spectrometry.[2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes involving its cleavage.[2][4]
The core chemical properties of Methoxsalen and its deuterated analog are summarized below for direct comparison.
Table 1: Chemical and Physical Properties of Methoxsalen and this compound
| Property | Methoxsalen | This compound | Reference(s) |
| IUPAC Name | 9-methoxy-7H-furo[3,2-g]chromen-7-one | 9-[(2H3)Methyloxy]-7H-furo[3,2-g]chromen-7-one | [2][5] |
| Synonyms | 8-Methoxypsoralen (8-MOP), Xanthotoxin | 8-Methoxypsoralen-d3, 8-MOP-d3, Xanthotoxin-d3 | [3][5] |
| CAS Number | 298-81-7 | 80386-99-8 | [2] |
| Molecular Formula | C₁₂H₈O₄ | C₁₂H₅D₃O₄ | [6] |
| Molecular Weight | 216.19 g/mol | 219.21 g/mol | [2][6] |
| Appearance | White to cream-colored, fluffy, needle-like crystals | Not specified; assumed similar to parent compound | [7] |
| Solubility | Water: Practically insolubleEthanol: 5 mg/mLDMSO: 43 mg/mLPropylene Glycol: Soluble | Not specified; assumed similar to parent compound | [7][8] |
| LogP | 1.9 - 2.55 | ~2.55 | [2][6] |
Mechanism of Action and Photoreactivity
Methoxsalen's therapeutic and cytotoxic effects are dependent on its photoactivation by ultraviolet A (UVA) radiation (320-400 nm).[9][10] The mechanism involves the following key steps, which are critical to understanding its stability, particularly its photosensitivity.
-
Intercalation : Methoxsalen intercalates into the DNA double helix, positioning itself between the base pairs. It shows a preference for guanine and cytosine moieties.[9][11]
-
Photoactivation and Adduct Formation : Upon exposure to UVA light, the intercalated Methoxsalen absorbs photons and becomes chemically reactive. It forms covalent bonds with pyrimidine bases (primarily thymine) in the DNA, creating monofunctional adducts.[9][10]
-
DNA Cross-linking : With continued UVA exposure, a second photoreaction can occur, causing the psoralen molecule to form a covalent bond with a pyrimidine base on the opposite DNA strand. This results in the formation of an interstrand cross-link, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][12]
This photoreactivity underscores the critical need to protect this compound from light during storage and handling to prevent degradation and the formation of photoadducts.
Caption: Photoreactive mechanism of this compound leading to DNA cross-linking.
Stability and Degradation Profile
The stability of this compound is comparable to its non-deuterated counterpart. It is stable under recommended storage conditions but is susceptible to degradation under stress from light, pH extremes, and oxidative conditions.
Storage and Handling
Methoxsalen and its deuterated form should be protected from light and stored in well-closed, light-resistant containers at controlled room temperature (15–30°C).[5][7]
Stress Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Studies on Methoxsalen reveal significant degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[13]
Table 2: Summary of Methoxsalen Degradation under Stress Conditions
| Stress Condition | Conditions Applied | Observed Degradation | Key Findings | Reference |
| Acid Hydrolysis | 0.5 N HCl at 50°C for 3 hours | ~38% | Highly susceptible to acidic conditions. | [13] |
| Alkaline Hydrolysis | 0.01 N NaOH at 50°C for 3 hours | ~37% | Highly susceptible; formation of an additional peak observed via HPLC, indicating a new impurity. | [13] |
| Oxidative Hydrolysis | 0.001% KMnO₄ at 50°C for 3 hours | ~39% | Highly susceptible to oxidation. | [13] |
| Thermal Degradation | 50°C for 48 hours | Significant | The drug shows susceptibility to higher temperatures, emphasizing the need for controlled storage. | [13] |
| Photostability | Exposure to UVA light | High | Forms adducts with DNA and is prone to phototoxic reactions.[6] This reactivity implies inherent instability under UV light. | [6][10] |
These findings indicate that suitable storage conditions for this compound must strictly control for temperature and exposure to light, and the compound should be handled in environments with controlled pH.[13]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method validated for the estimation of Methoxsalen, which can be adapted for this compound. This method is suitable for assay, impurity profiling, and stability studies.[13]
Instrumentation and Materials
-
HPLC System: Shimadzu HPLC series 1100 or equivalent, with UV detector.
-
Column: Agilent ZORBAX SB-C8 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 1.28 mM Phosphate Buffer (pH 5.0) in a 60:40 v/v ratio.
-
Diluent: Mobile Phase.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Sodium Hydroxide, Hydrochloric Acid, Potassium Permanganate.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Pump Mode: Isocratic.
-
Column Temperature: Ambient.
Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Further dilute this stock solution to prepare working standards in the linear range (e.g., 2-10 µg/mL).
Forced Degradation Study Protocol
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.5 N HCl. Keep the solution at 50°C for 3 hours. Cool, neutralize with 0.5 N NaOH, and dilute to a final concentration of ~10 µg/mL with diluent.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH. Keep at 50°C for 3 hours. Cool, neutralize with 0.01 N HCl, and dilute to ~10 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 0.001% KMnO₄. Keep at 50°C for 3 hours and then dilute to ~10 µg/mL.
-
Thermal Degradation: Store the solid reference standard in an oven at 50°C for 48 hours. After the specified time, allow it to cool, then prepare a solution of ~10 µg/mL.
-
Analysis: Inject 20 µL of each stressed sample into the HPLC system and record the chromatograms. Analyze for the appearance of new peaks and the reduction in the area of the main this compound peak.
Caption: Experimental workflow for forced degradation testing of this compound.
Conclusion
This compound is a critical analytical tool whose integrity is paramount for accurate quantitative studies. Its chemical properties are nearly identical to Methoxsalen, with the key difference being the isotopic labeling that provides a distinct mass signature. The compound is highly susceptible to degradation by light, acid, base, and oxidizing agents. Therefore, strict adherence to proper storage and handling protocols—specifically, protection from light and storage at controlled room temperature—is essential to maintain its chemical stability and ensure the reliability of experimental results. The provided analytical method offers a robust framework for assessing the stability and purity of this compound in research and quality control settings.
References
- 1. Methoxsalen - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:80386-99-8 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioscientia.de [bioscientia.de]
- 5. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methoxalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. drugs.com [drugs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Methoxsalen? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Decoding Methoxsalen: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 13. derpharmachemica.com [derpharmachemica.com]
In-Depth Technical Guide: Synthesis and Purification of Methoxsalen-d3
This technical guide provides a detailed overview of the synthesis and purification of Methoxsalen-d3, a deuterated analog of Methoxsalen. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of Methoxsalen, a naturally occurring photoactive substance used in the treatment of psoriasis, vitiligo, and other skin disorders.
Overview of this compound
This compound, also known as 8-Methoxypsoralen-d3, is an isotopically labeled version of Methoxsalen where the three hydrogen atoms of the methoxy group are replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) based techniques such as GC-MS or LC-MS.
Synthesis of this compound
The synthesis of this compound is achieved through the deuteromethylation of its precursor, Xanthotoxol (8-hydroxypsoralen). This reaction introduces the trideuteromethyl group to the phenolic hydroxyl group of Xanthotoxol.
Synthetic Pathway
The overall synthetic scheme involves the O-alkylation of Xanthotoxol using a deuterated methylating agent in the presence of a base.
Caption: Synthetic pathway for this compound from Xanthotoxol.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Xanthotoxol
-
Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of Xanthotoxol (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension under an inert atmosphere (Argon or Nitrogen) at room temperature for 15-30 minutes.
-
Add the deuterated methylating agent (CD₃I or (CD₃)₂SO₄, 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (for DMF, e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude this compound is essential to achieve the high purity required for its use as an analytical standard. A combination of chromatographic and crystallization techniques is typically employed.
Purification Workflow
The general workflow for the purification of this compound is outlined below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
3.2.2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization can be determined experimentally. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for psoralen derivatives.
-
Procedure:
-
Dissolve the product from column chromatography in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Analytical Data and Quality Control
The final product should be characterized to confirm its identity, purity, and isotopic enrichment.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC, ¹H NMR |
| Isotopic Purity | ≥ 98% | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
Note: Data presented here is a general representation. Specific batches may have slightly different values.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.
-
Mass Spectrometry (MS): Confirms the molecular weight of this compound and determines the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the structure and the absence of proton signals from the methoxy group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Adherence to standard laboratory safety procedures is paramount during all experimental work.
An In-depth Technical Guide to the Deuterium Labeling Position in Methoxsalen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Methoxsalen-d3, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. This document details the precise location of the deuterium atoms, supported by analytical data and a plausible synthetic methodology.
Introduction to Methoxsalen and Its Deuterated Analog
Methoxsalen, also known as Xanthotoxin or 8-methoxypsoralen, is a naturally occurring furocoumarin.[1] It is a potent photosensitizer used in combination with UVA radiation (PUVA therapy) for the treatment of skin disorders such as psoriasis, vitiligo, and eczema.[1] For quantitative analysis in biological matrices by techniques like NMR, GC-MS, or LC-MS, a stable isotope-labeled internal standard is indispensable.[2] this compound serves this purpose, offering a reliable means to account for variations during sample preparation and analysis.[2]
Identification of the Deuterium Labeling Position
The deuterium atoms in this compound are located on the methoxy group at the 9-position of the furo[3,2-g]chromen-7-one core structure. This is unequivocally confirmed by the chemical name provided in the Certificate of Analysis from commercial suppliers: 7H-Furo[3,2-g][3]benzopyran-7-one, 9-(methoxy-d3)- .[3]
The replacement of the three protons of the methoxy group (-OCH₃) with deuterium atoms (-OCD₃) results in a mass shift of +3 Da compared to the unlabeled compound.
Below is a diagram illustrating the molecular structure of Methoxsalen and the confirmed labeling position in this compound.
Caption: Structures of Methoxsalen and this compound.
Quantitative Data
The key physicochemical and analytical data for Methoxsalen and its deuterated analog are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Methoxsalen | This compound |
| Molecular Formula | C₁₂H₈O₄ | C₁₂H₅D₃O₄[3] |
| Molecular Weight | 216.19 g/mol | 219.21 g/mol [3] |
| CAS Number | 298-81-7 | 80386-99-8[3] |
| Appearance | White to off-white solid | White to off-white solid[3] |
| Isotopic Enrichment | N/A | ≥99.8%[3] |
Table 2: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Methoxsalen | 216 | 201, 173, 145 |
| This compound | 219 | 204, 176, 145 |
Note: The fragmentation pattern of this compound is predicted based on the known fragmentation of Methoxsalen and the location of the deuterium labels. The loss of the methyl group (-CH₃) from Methoxsalen results in a fragment at m/z 201. For this compound, the corresponding loss of the trideuteromethyl group (-CD₃) is expected to yield a fragment at m/z 204. Subsequent fragmentations that do not involve the methoxy group are expected to be similar to those of the unlabeled compound.
Table 3: ¹H NMR Spectroscopy Data
Due to the substitution of protons with deuterium on the methoxy group, the characteristic singlet for the methoxy protons in the ¹H NMR spectrum of Methoxsalen is absent in the spectrum of this compound. The chemical shifts of the remaining aromatic protons are expected to be very similar to those of unlabeled Methoxsalen.
| Proton | Methoxsalen Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) |
| -OCH₃ | ~4.2 | Absent |
| Aromatic Protons | 6.3 - 7.8 | 6.3 - 7.8 |
Experimental Protocols
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound involves the O-methylation of its precursor, Xanthotoxol (8-hydroxypsoralen), using a deuterated methylating agent.
Reaction:
Xanthotoxol + Iodomethane-d₃ → this compound
Detailed Protocol (based on analogous non-deuterated synthesis):
-
Dissolution: Xanthotoxol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
-
Base Addition: Anhydrous potassium carbonate (K₂CO₃) or another suitable base is added to the solution to deprotonate the hydroxyl group of Xanthotoxol, forming the corresponding phenoxide.
-
Methylation: A stoichiometric excess of iodomethane-d₃ (CD₃I) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
The workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using the following standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the absence of the methoxy proton signal and the integrity of the aromatic proton signals.
-
Mass Spectrometry (MS): To verify the molecular weight of 219.21 g/mol and to analyze the fragmentation pattern, confirming the location of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
Conclusion
The deuterium labeling in this compound is definitively located on the 9-methoxy group. This is supported by the chemical nomenclature from reliable suppliers and is consistent with established synthetic routes for deuterated methoxy-containing compounds. The provided data and protocols offer a comprehensive technical resource for researchers and professionals utilizing this compound in their studies.
References
An In-depth Technical Guide to the Isotopic Enrichment of Commercially Available Methoxsalen-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxsalen-d3, the deuterated analog of Methoxsalen (also known as 8-methoxypsoralen or Xanthotoxin), is a critical reagent in biomedical and pharmaceutical research. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical studies, most commonly employing liquid chromatography-mass spectrometry (LC-MS/MS). The precision and accuracy of such studies are fundamentally dependent on the isotopic and chemical purity of the internal standard. This guide provides a comprehensive overview of the isotopic enrichment of commercially available this compound, including its synthesis, quantitative specifications, and the analytical methodologies used for its characterization.
Introduction
Methoxsalen is a naturally occurring furocoumarin that, when activated by ultraviolet A (UVA) radiation, acts as a potent photosensitizer. It is used clinically in PUVA (psoralen + UVA) therapy for the treatment of psoriasis, vitiligo, and other skin disorders. In the realm of drug metabolism and pharmacokinetics (DMPK), the non-deuterated form of methoxsalen is also studied for its role as a potent inhibitor of cytochrome P450 enzymes.
The utility of this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart, with the key difference being its increased mass due to the presence of three deuterium atoms. This mass shift allows for its clear differentiation from the endogenous or administered unlabeled Methoxsalen in biological matrices when analyzed by mass spectrometry, without significantly altering its chromatographic retention time.
Commercially Available this compound: Quantitative Specifications
This compound is available from several chemical suppliers. The deuterium atoms are located on the methoxy group, as indicated by its chemical name: 9-(methoxy-d3)-7H-furo[3,2-g]chromen-7-one.
Purity and Isotopic Enrichment
Analysis of Certificates of Analysis (CoA) from commercial suppliers provides key quantitative data regarding the quality of this compound. While specifications may vary slightly between batches and suppliers, a representative set of data is presented in Table 1.
| Parameter | Specification | Method |
| Chemical Purity | ≥ 99.9%[1] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥ 99.8%[1] | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |
| Molecular Formula | C₁₂H₅D₃O₄ | - |
| Molecular Weight | 219.21 g/mol | - |
Table 1: Typical Specifications for Commercially Available this compound
It is crucial for researchers to distinguish between chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the compound that is Methoxsalen (both deuterated and any residual non-deuterated forms) relative to other chemical entities. Isotopic enrichment refers to the percentage of the this compound molecules that contain the desired three deuterium atoms.
Isotopic Distribution
While the overall isotopic enrichment is typically very high, a small percentage of other isotopologues (molecules with fewer than three deuterium atoms) will be present. A typical isotopic distribution for a batch of this compound with 99.8% isotopic enrichment is provided in Table 2. This level of detail is critical for highly sensitive assays where even minor contributions from d0 or other isotopologues in the internal standard channel could affect accuracy.
| Isotopologue | Designation | Typical Abundance (%) |
| This compound | d3 | > 99.8 |
| Methoxsalen-d2 | d2 | < 0.2 |
| Methoxsalen-d1 | d1 | < 0.1 |
| Methoxsalen-d0 | d0 | < 0.05 |
Table 2: Representative Isotopic Distribution of Commercial this compound
Synthesis and Isotopic Labeling
While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the synthetic route can be inferred from the known synthesis of Methoxsalen and general deuteration techniques. The key step is the introduction of the trideuterated methoxy group.
The likely precursor for this step is 8-hydroxypsoralen (Xanthotoxol). The trideuterated methoxy group is introduced via a Williamson ether synthesis, using a trideuterated methylating agent.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Generalized Synthesis
The following is a generalized experimental protocol based on the synthesis of similar deuterated aromatic methyl ethers.
-
Deprotonation of Xanthotoxol: 8-Hydroxypsoralen is dissolved in an appropriate aprotic solvent (e.g., acetone, DMF). A suitable base, such as anhydrous potassium carbonate or sodium hydride, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is typically stirred at room temperature.
-
Methylation with Deuterated Reagent: A trideuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is added to the reaction mixture. The reaction is then heated to ensure the completion of the SN2 reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Analytical Characterization of Isotopic Enrichment
The determination of isotopic enrichment and distribution is paramount for the quality control of this compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Mass Spectrometry
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The high mass resolution of modern mass spectrometers can easily distinguish between the different isotopologues of Methoxsalen (d0, d1, d2, d3).
Experimental Protocol (LC-HRMS):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate the analyte from any potential impurities.
-
Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Scan Mode: A full scan is performed over a mass range that includes the molecular ions of all expected isotopologues ([M+H]⁺). For Methoxsalen-d0, this is m/z 217.04, and for this compound, it is m/z 220.06.
-
-
Data Analysis:
-
The extracted ion chromatograms for each isotopologue are integrated to obtain their respective peak areas.
-
The relative abundance of each isotopologue is calculated as a percentage of the total abundance of all isotopologues.
-
Corrections for the natural abundance of ¹³C must be applied for accurate determination of the isotopic distribution.
-
Caption: Workflow for isotopic purity analysis by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can provide information about the location and extent of deuteration.
-
¹H NMR: In a ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (around 4.3 ppm in the non-deuterated standard) will be significantly diminished or absent. The integration of this residual proton signal relative to other non-deuterated protons in the molecule can be used to estimate the isotopic enrichment.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance corresponding to the -OCD₃ group would be expected. Quantitative ²H NMR, with appropriate relaxation delays and calibration, can provide a precise measure of the deuterium content.
-
¹³C NMR: The carbon of the trideuteromethyl group will appear as a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from that of a normal methoxy carbon due to the isotopic effect.
Experimental Protocol (¹H NMR):
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A known amount of an internal standard with a distinct, non-overlapping signal can be added for quantification.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient relaxation delay (D1) must be used to ensure full magnetization recovery for accurate integration.
-
Data Analysis: The integral of the residual methoxy proton signal is compared to the integrals of other protons on the furocoumarin ring system. The percentage of deuteration can be calculated from the reduction in the integral value of the methoxy signal compared to the expected value of 3H for a non-deuterated sample.
Application in Bioanalytical Methods
The high isotopic purity of commercially available this compound is essential for its role as an internal standard in quantitative bioanalytical methods.
Caption: Use of this compound in a bioanalytical workflow.
In a typical LC-MS/MS assay, a known amount of this compound is spiked into all samples, calibrators, and quality controls. During sample preparation, any loss of analyte will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are monitored using specific precursor-to-product ion transitions. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte, correcting for variability in extraction, matrix effects, and instrument response.
Conclusion
Commercially available this compound is a high-purity reagent essential for modern bioanalytical research. Its isotopic enrichment, typically exceeding 99.8%, ensures its reliability as an internal standard. A thorough understanding of its synthesis, quantitative specifications, and the analytical methods used for its characterization, as outlined in this guide, is crucial for researchers to ensure the accuracy and integrity of their quantitative data. The combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic and chemical purity of this vital research tool.
References
The Use of Methoxsalen-d3 as a Metabolic Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxsalen, a naturally occurring furanocoumarin, is a potent photoactive compound utilized in the treatment of skin disorders such as psoriasis and vitiligo. Its clinical efficacy is intrinsically linked to its metabolic fate, which is primarily governed by cytochrome P450 (CYP) enzymes. Understanding the pharmacokinetics and metabolic pathways of Methoxsalen is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The introduction of stable isotope-labeled analogs, such as Methoxsalen-d3, provides a powerful and safe tool for elucidating these processes in metabolic studies. This technical guide offers an in-depth overview of the application of this compound as a tracer, detailing its use in pharmacokinetic analysis, drug-drug interaction studies, and as an internal standard for quantitative bioanalysis.
Introduction to Stable Isotope Labeling in Metabolic Research
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15). Unlike radioactive isotopes, stable isotopes do not pose a radiation hazard, making them ideal for use in human clinical trials.[1][2] The key principle behind their use as tracers is that the isotopic label imparts a mass difference that can be readily detected by mass spectrometry (MS), allowing the labeled compound (tracer) to be distinguished from its unlabeled, endogenous or co-administered counterpart (tracee).
This compound, in which three hydrogen atoms have been replaced by deuterium, serves as an excellent tracer for Methoxsalen. The deuterium labeling provides a distinct mass shift without significantly altering the compound's physicochemical properties, although it can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).
Pharmacokinetics of Methoxsalen
A thorough understanding of the pharmacokinetics of unlabeled Methoxsalen is essential for designing and interpreting metabolic studies using its deuterated analog. Methoxsalen is rapidly absorbed after oral administration, with peak plasma concentrations varying depending on the formulation.[2][3][4] It is extensively metabolized in the liver, with approximately 95% of the drug excreted as metabolites in the urine within 24 hours.[5]
Table 1: Pharmacokinetic Parameters of Unlabeled Methoxsalen in Humans
| Parameter | Value | Reference |
| Time to Peak Concentration (tmax) | 0.5 - 6 hours | [2][4][5] |
| Peak Plasma Concentration (Cmax) | 50 - 250 µg/L (oral tablets) | [2][3] |
| Elimination Half-Life (t½) | ~2 hours | [2][5] |
| Clearance (CL) | 40 - 650 L/h (highly variable) | [2][3] |
| Volume of Distribution (Vd) | 1 - 9 L/kg | [2] |
| Protein Binding | Reversibly bound to albumin | [5] |
Note: These values represent a range from multiple studies and can be influenced by factors such as formulation, food intake, and inter-individual variability.
This compound in Metabolic Studies: Applications and Protocols
Absolute Bioavailability Studies
This compound can be employed as a tracer to determine the absolute bioavailability of an orally administered dose of Methoxsalen. This is achieved by co-administering a known intravenous microdose of this compound alongside the oral dose of unlabeled Methoxsalen. By measuring the plasma concentrations of both the labeled and unlabeled drug over time using LC-MS/MS, the fraction of the oral dose that reaches systemic circulation can be accurately calculated.
Experimental Workflow for an Absolute Bioavailability Study
Caption: Workflow for an absolute bioavailability study using this compound.
Drug-Drug Interaction (DDI) Studies
Methoxsalen is a potent inhibitor of CYP2A6 and a moderate inhibitor of other CYP isoforms.[1][6][7][8] this compound can be used as a tracer to investigate the impact of other drugs on its metabolism or to probe the inhibitory effect of Methoxsalen on the metabolism of co-administered drugs.
Signaling Pathway: CYP450 Inhibition by Methoxsalen
Caption: Inhibition of the CYP450 catalytic cycle by Methoxsalen.
This compound as an Internal Standard in Bioanalysis
Due to its similar chemical and physical properties to unlabeled Methoxsalen, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
Experimental Protocols
Protocol for Quantification of Methoxsalen in Human Plasma using this compound as an Internal Standard
This protocol is adapted from validated bioanalytical methods.[9][10]
Materials:
-
Human plasma (with K3EDTA as anticoagulant)
-
Methoxsalen and this compound reference standards
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Symmetry C18 column (4.6 x 150 mm, 5 µm)
-
LC-MS/MS system with electrospray ionization (ESI) in positive ion mode
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Methoxsalen and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: 2 mM ammonium acetate and methanol (15:85 v/v).
-
Flow Rate: 0.80 mL/min.
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Injection Volume: 10 µL.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Monitor the appropriate precursor-to-product ion transitions for Methoxsalen and this compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Methoxsalen to this compound against the concentration of the calibration standards.
-
Determine the concentration of Methoxsalen in the plasma samples from the calibration curve.
-
Protocol for In Vitro CYP2A6 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of Methoxsalen on CYP2A6 activity using a fluorescent probe substrate.
Materials:
-
Human liver microsomes or recombinant human CYP2A6
-
Coumarin (CYP2A6 probe substrate)
-
7-hydroxycoumarin (metabolite standard)
-
Methoxsalen
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Methoxsalen in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of coumarin in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer, human liver microsomes (or recombinant CYP2A6), and varying concentrations of Methoxsalen.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding coumarin.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the 7-hydroxycoumarin formed using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
-
Data Analysis:
-
Generate a standard curve using 7-hydroxycoumarin.
-
Calculate the rate of metabolite formation at each Methoxsalen concentration.
-
Determine the IC50 value (the concentration of Methoxsalen that causes 50% inhibition of CYP2A6 activity).
-
Experimental Workflow for a CYP Inhibition Assay
Caption: Workflow for an in vitro CYP2A6 inhibition assay.
Data Presentation
Table 2: Inhibition of Human Cytochrome P450 Isoforms by Methoxsalen
| CYP Isoform | Inhibition Constant (Ki) | Reference |
| CYP2A6 | 0.8 µM | [8] |
| CYP1A2 | 0.2 µM | [8] |
Note: Methoxsalen is a potent inhibitor of CYP2A6 and also shows significant inhibition of CYP1A2.
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as a tracer in metabolic studies allows for the precise determination of key pharmacokinetic parameters, the investigation of drug-drug interactions, and serves as a reliable internal standard for bioanalytical quantification. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the design and execution of robust metabolic studies involving Methoxsalen and its deuterated analog. As the field of pharmacometabolomics continues to advance, the application of stable isotope tracers like this compound will undoubtedly play an increasingly important role in enhancing our understanding of drug disposition and action.
References
- 1. HEALTH - NIDA-Funded Researchers Identify Compound That Inhibits Nicotine Metabolism, Decreases Urge to Smoke [ehd.org]
- 2. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHOXSALEN PLUS ULTRAVIOLET A RADIATION - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. To Your Health: Psoriasis drug inhibits nicotine metabolism [pubsapp.acs.org]
- 7. Inhibition of cytochrome P450 2A6 increases nicotine's oral bioavailability and decreases smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of methoxsalen, a CYP2A5/6 inhibitor, on nicotine dependence behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
The Pharmacokinetics and Metabolism of Methoxsalen: A Technical Guide with a Perspective on Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Methoxsalen (8-methoxypsoralen), a naturally occurring furocoumarin used in conjunction with ultraviolet A (UVA) radiation for the treatment of various skin disorders. While specific data on the deuterated analog, Methoxsalen-d3, is limited in publicly available literature, this document will also explore the potential impact of deuteration on the pharmacokinetic profile of Methoxsalen based on established principles of kinetic isotope effects. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of Methoxsalen's disposition in the body.
Introduction
Methoxsalen is a photosensitizing agent used in PUVA (psoralen + UVA) therapy for conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] Its therapeutic effect is mediated by the formation of covalent adducts with DNA upon photoactivation by UVA light, leading to an inhibition of DNA synthesis and cell proliferation.[3] The clinical efficacy and safety of Methoxsalen are closely linked to its pharmacokinetic and metabolic profile, which can exhibit significant interindividual variability.[4][5] Understanding these characteristics is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
The introduction of stable isotopes, such as deuterium (d), into drug molecules has emerged as a strategy to favorably alter their pharmacokinetic properties. This guide will primarily focus on the well-documented pharmacokinetics and metabolism of Methoxsalen and then extrapolate the potential effects of deuteration, specifically in the context of this compound.
Pharmacokinetics of Methoxsalen
The disposition of Methoxsalen in the body is characterized by variable absorption, rapid metabolism, and a relatively short half-life.[4][6]
Absorption
Oral administration of Methoxsalen results in variable absorption from the gastrointestinal tract.[3] Peak plasma concentrations (Cmax) are typically reached between 0.5 to 4 hours after ingestion.[7] The formulation of the drug significantly impacts its bioavailability; liquid-filled soft gelatin capsules lead to higher and more rapid peak serum concentrations compared to crystalline forms in hard gelatin capsules.[4][8] Co-administration with food can also affect absorption.[4]
Distribution
Following absorption, Methoxsalen is reversibly bound to serum albumin and is preferentially taken up by epidermal cells.[7] Its volume of distribution is large and variable, ranging from 1 to 9 L/kg.[4][6]
Metabolism
Methoxsalen undergoes extensive and rapid metabolism, primarily in the liver.[7][9] Less than 2% of the administered dose is excreted unchanged in the urine.[10] The primary metabolic pathways involve the opening of the furan and pyrone rings.
Excretion
Approximately 95% of a Methoxsalen dose is excreted in the urine as metabolites within 24 hours.[7][9] The elimination half-life is approximately 2 hours.[1][7]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for orally administered Methoxsalen from various studies.
| Parameter | Value | Formulation | Reference |
| Time to Peak Concentration (Tmax) | 1.8 hours (mean, range: 0.5-4) | Soft Gelatin Capsules | [7] |
| 3.0 hours (mean, range: 1.5-6) | Hard Gelatin Capsules | [7] | |
| 1-2 hours | Tablets | [4][6] | |
| Peak Plasma Concentration (Cmax) | 50-250 µg/L | Tablets | [4][6] |
| Elimination Half-life (t½) | ~2 hours | Not specified | [1][7] |
| 0.5-2 hours | Not specified | [4][6] | |
| Volume of Distribution (Vd) | 1-9 L/kg | Not specified | [4][6] |
| Clearance (CL) | 40-650 L/h | Not specified | [4][6] |
Metabolism of Methoxsalen
The biotransformation of Methoxsalen is a critical determinant of its clearance and duration of action.
Metabolic Pathways
The metabolism of Methoxsalen is complex and results in a number of metabolites. The major metabolic reactions include:
-
O-demethylation: Removal of the methyl group from the methoxy moiety.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Furan ring opening: Cleavage of the furan ring, leading to the formation of several metabolites.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.
Three major urinary metabolites that result from the opening of the furan ring have been identified:
-
7-hydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-acetic acid
-
alpha,7-dihydroxy-8-methoxy-2-oxo-2H-1-benzopyran-6-acetic acid
-
An unknown conjugate of the former at the 7-hydroxy position[10]
The following diagram illustrates the proposed major metabolic pathways of Methoxsalen.
Caption: Proposed metabolic pathways of Methoxsalen.
The Potential Impact of Deuteration: this compound
Theoretical Effects on Metabolism and Pharmacokinetics
If the deuteration in this compound occurs at a site of primary metabolism, such as the methoxy group, it could lead to:
-
Reduced Rate of Metabolism: A slower O-demethylation rate due to the KIE.
-
Increased Half-life and Exposure: A decrease in metabolic clearance would result in a longer elimination half-life (t½) and a greater area under the plasma concentration-time curve (AUC).
-
Metabolic Switching: The metabolic pathway might shift towards other, non-deuterated positions on the molecule.[11]
These changes could potentially lead to a lower required dose and reduced frequency of administration.[11]
The following diagram illustrates the logical relationship of how deuteration could impact the pharmacokinetics of Methoxsalen.
References
- 1. Methoxsalen - Wikipedia [en.wikipedia.org]
- 2. METHOXSALEN PLUS ULTRAVIOLET A RADIATION - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraindividual and interindividual variability in 8-methoxypsoralen kinetics and effect in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methoxsalen: Package Insert / Prescribing Information [drugs.com]
- 8. A new liquid formulation of 8-methoxypsoralen: bioactivity and effect of diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methoxalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. bioscientia.de [bioscientia.de]
Applications of Methoxsalen-d3 in Photochemotherapy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Methoxsalen-d3 in the field of photochemotherapy research. While photochemotherapy, particularly PUVA (Psoralen + UVA) therapy using Methoxsalen, is a well-established treatment modality for various skin disorders, the role of its deuterated analogue, this compound, is highly specific and crucial for preclinical and clinical research. This document will elucidate the core applications of this compound, detail relevant experimental protocols, and present data in a structured format to support research and development in this area.
Introduction to Methoxsalen and PUVA Therapy
Methoxsalen, a naturally occurring furocoumarin, is a potent photosensitizing agent. When combined with exposure to long-wave ultraviolet A (UVA) radiation, a treatment known as PUVA therapy, it is effective in managing severe psoriasis, vitiligo, and other proliferative skin disorders. The therapeutic effect of PUVA is predicated on the ability of Methoxsalen to intercalate into DNA and, upon photoactivation by UVA light, form covalent adducts with pyrimidine bases. This process inhibits DNA replication and cell proliferation, thereby inducing apoptosis in hyperproliferative keratinocytes and inflammatory cells.
The primary mechanism of action involves the formation of both monofunctional adducts and bifunctional adducts (cross-links) in the DNA of epidermal cells. This photodamage is thought to be the principal driver of the therapeutic effect in conditions like psoriasis, which are characterized by hyperproliferation of skin cells.
The Role of Deuteration: this compound
This compound is a stable isotope-labeled version of Methoxsalen where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms. The primary and thus far documented application of this compound in photochemotherapy research is not as a therapeutic agent itself, but as an internal standard for the quantitative bioanalysis of Methoxsalen in biological matrices such as plasma and serum.[1][2][3]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to Methoxsalen and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. Its slightly higher mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, enabling highly accurate and precise quantification of Methoxsalen concentrations in complex biological samples. This accurate measurement is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence studies, and therapeutic drug monitoring in the context of PUVA therapy research.[1][2]
Core Application: Bioanalytical Quantification of Methoxsalen
The development and validation of robust bioanalytical methods are essential for understanding the clinical pharmacology of Methoxsalen. This compound plays a pivotal role in these methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Quantitative Data from Bioanalytical Method Validation
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Methoxsalen in human plasma using this compound as an internal standard.[1][2]
| Parameter | Typical Value/Range | Description |
| Linearity Range | 0.1 - 100 ng/mL | The range of concentrations over which the method is accurate and precise. |
| Correlation Coefficient (r²) | > 0.98 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy | Within ±15% of the nominal concentration (except at LLOQ, where it is ±20%) | The closeness of the determined value to the nominal or known true value. |
| Precision (as %CV) | ≤ 15% (except at LLOQ, where it is ≤ 20%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Recovery | 93.85% - 105.25% | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Retention Time of Methoxsalen | ~2.2 minutes | The time it takes for the analyte to pass through the chromatographic column. |
| Total Run Time | ~3.2 minutes | The total time for a single sample analysis. |
Experimental Protocols
Protocol for the Quantification of Methoxsalen in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a generalized representation based on published methodologies.[1][2]
Objective: To accurately quantify the concentration of Methoxsalen in human plasma samples.
Materials:
-
Human plasma (collected in K3EDTA tubes)
-
Methoxsalen reference standard
-
This compound internal standard solution (of a known concentration)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Symmetry C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of Methoxsalen in methanol.
-
Serially dilute the stock solution to prepare working solutions for calibration standards and QC samples at various concentration levels.
-
Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 25 µL of the this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 2 mM Ammonium Acetate : Methanol (15:85, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Methoxsalen: m/z 217.1 → 202.1
-
This compound: m/z 220.1 → 205.1
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature for the specific instrument.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Methoxsalen and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Methoxsalen in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Methoxsalen in PUVA Therapy
Caption: Mechanism of Action of Methoxsalen in PUVA Therapy.
Experimental Workflow for Bioanalytical Quantification
Caption: Workflow for Methoxsalen Quantification using this compound.
Conclusion
The application of this compound in photochemotherapy research is a prime example of the use of stable isotope-labeled compounds to advance our understanding of drug behavior in biological systems. While not a therapeutic agent itself, its role as an internal standard is indispensable for the accurate quantification of Methoxsalen. This precision is fundamental to the robust clinical and preclinical research that underpins the safe and effective use of PUVA therapy. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical role of this compound in this field.
References
Methodological & Application
Application Note: Quantitative Analysis of Methoxsalen in Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methoxsalen in human plasma. The method utilizes Methoxsalen-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Methoxsalen in plasma.
Introduction
Methoxsalen is a potent photosensitizing agent used in combination with ultraviolet A (UVA) radiation (PUVA therapy) for the treatment of severe psoriasis, vitiligo, and cutaneous T-cell lymphoma. Given its therapeutic importance and potential for toxicity, a reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a robust LC-MS/MS method for the determination of Methoxsalen in human plasma, utilizing this compound as the internal standard to correct for matrix variability and ensure data integrity.
Experimental
Materials and Reagents
-
Methoxsalen and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether were used.
-
Ammonium acetate and formic acid were of analytical grade.
-
Human plasma (K3 EDTA) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.
Chromatographic Conditions
The chromatographic separation was performed on a C18 analytical column with the following parameters:
| Parameter | Value |
| Column | Symmetry C18, 4.6 x 150 mm, 5 µm[1][2][3] |
| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: Methanol[1][2][3] |
| Gradient | 15:85 (A:B)[1][2][3] |
| Flow Rate | 0.80 mL/min[1][2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3.2 minutes[1][2] |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ion mode with the following settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Methoxsalen and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methoxsalen | 217.2 | 202.2 |
| This compound (IS) | 220.2 | 205.2 |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Methoxsalen in plasma.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Methoxsalen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Methoxsalen stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.
Plasma Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Methoxsalen in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.1 to 100 ng/mL.[1][2] The coefficient of determination (R²) was consistently greater than 0.99. The limit of quantification (LOQ) was established at 0.1 ng/mL, offering sufficient sensitivity for pharmacokinetic studies.[1][2]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.
Table 2: Precision and Accuracy of Methoxsalen Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 10 | < 12 | 95 - 105 |
| Mid QC | 50 | < 8 | < 10 | 97 - 103 |
| High QC | 80 | < 7 | < 9 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process. The recovery of Methoxsalen was found to be between 93.85% and 105.25%.[1][2] The use of a stable isotope-labeled internal standard effectively compensated for any minor matrix effects.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of Methoxsalen in human plasma. The simple liquid-liquid extraction procedure and the use of a deuterated internal standard contribute to the method's robustness and accuracy. This application note serves as a comprehensive guide for researchers and drug development professionals requiring precise bioanalytical data for Methoxsalen.
References
Application Notes and Protocols for Methoxsalen-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methoxsalen-d3 in a variety of cell culture experiments. Methoxsalen, also known as 8-methoxypsoralen (8-MOP), and its deuterated form, this compound, are potent photosensitizing agents. When activated by ultraviolet A (UVA) radiation, they form covalent adducts with DNA, leading to interstrand cross-links, cell cycle arrest, and apoptosis.[1][2][3] This property makes them valuable tools for research in cancer biology, dermatology, and photochemotherapy.
Mechanism of Action
This compound, upon intercalation into the DNA helix, is photoactivated by UVA light (320-400 nm).[4][5] This activation leads to the formation of monoadducts with pyrimidine bases, primarily thymine.[6] Subsequent absorption of a second photon can result in the formation of bifunctional adducts, creating interstrand cross-links that block DNA replication and transcription, ultimately inducing cell death.[2][3][6]
Data Presentation
The following tables summarize quantitative data from various in vitro studies on Methoxsalen (8-MOP). This data can serve as a starting point for designing experiments with this compound.
Table 1: Effective Concentrations of Methoxsalen in Various Cell Lines
| Cell Line | Cell Type | Effect | Effective Concentration | Reference |
| SNU1 | Human Gastric Cancer | IC50 | 222.5 µM | [1] |
| AGS | Human Gastric Cancer | IC50 | 280.1 µM | [1] |
| PAM212 | Murine Keratinocytes | Phototoxicity (IC50 with UVA) | 0.1 µM | [2] |
| Human Lymphocytes | Normal | Partial suppression of PHA-responsiveness | 0.1 µg/mL (with 0.5 J/cm² UVA) | [7] |
| Human T-lymphocytes | Normal (PHA-activated) & Transformed | Cytotoxicity | 10 ng/mL (with 1-2 J/cm² UVA) | [8] |
Table 2: UVA Irradiation Doses Used in Conjunction with Methoxsalen
| Cell Line | Methoxsalen Concentration | UVA Dose | Observed Effect | Reference |
| Human Lymphocytes | 0.1 µg/mL | 0.5 J/cm² | Partial suppression of PHA-responsiveness | [7] |
| Human T-lymphocytes | 10 ng/mL | 1-2 J/cm² | Cytotoxicity and Apoptosis | [8] |
| Fibroblasts | Not specified | 3-5 J/cm² | No significant decrease in viability | [9] |
| Fibroblasts | Not specified | 9-15 J/cm² | Significant decrease in viability | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[10] or Ethanol (95-100%)[11][12]
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
Based on the desired stock concentration and the solubility of this compound in the chosen solvent, calculate the required mass of the compound. Methoxsalen is soluble in DMSO at 43 mg/mL (198.89 mM) and in ethanol at 5 mg/mL (23.13 mM).[10][13]
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder.
-
Add the calculated volume of DMSO or ethanol to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.[12]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[14]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
UVA light source (with calibrated output)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15][16]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for a specific duration (e.g., 2-4 hours) to allow for drug uptake.
-
For experiments involving photoactivation, aspirate the drug-containing medium and wash the cells once with PBS. Add fresh, drug-free medium to each well.
-
Expose the plate to a calibrated UVA light source for a predetermined time to deliver the desired dose (J/cm²). Keep a parallel plate in the dark as a control for "dark toxicity".
-
Incubate the plates for a further period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound +/- UVA as described above
-
Flow cytometry tubes
-
Binding buffer
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis
-
RNase A and PI for cell cycle analysis
-
Flow cytometer
Protocol for Apoptosis:
-
Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol for Cell Cycle:
-
Harvest and wash cells as described above.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M).[1]
Signaling Pathways and Visualizations
Methoxsalen has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and metastasis.
Methoxsalen-Induced Apoptosis Signaling
In human gastric cancer cells, Methoxsalen (8-MOP) has been shown to induce G1-arrest and apoptosis through the upregulation of p53 and activation of caspase-3.[1] It can also induce intrinsic apoptosis in hepatocellular carcinoma cells by increasing reactive oxygen species (ROS) generation and inhibiting the ERK1/2 pathway.[17]
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for PUVA Treatment in Cell Culture
The following diagram illustrates a typical workflow for treating cultured cells with this compound and UVA radiation.
Caption: Experimental workflow for in vitro PUVA treatment.
Safety and Handling
Methoxsalen and its deuterated form are potent photosensitizing agents and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Light Protection: Protect all solutions containing this compound from light to prevent degradation and unwanted photoactivation. Use amber vials or wrap containers in aluminum foil.
-
Ventilation: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all waste contaminated with this compound according to your institution's guidelines for chemical waste.
-
UVA Safety: When using a UVA light source, follow all safety precautions recommended by the manufacturer to avoid accidental exposure to skin and eyes. Wear appropriate UVA-blocking face shields and ensure the work area is properly shielded.
References
- 1. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetically Modified Methoxsalen for Enhanced Cytotoxicity in Light and Dark Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding Methoxsalen: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 4. Methoxsalen with Ultraviolet A Therapy - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-effects of 8-methoxypsoralen and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. saspublishers.com [saspublishers.com]
- 13. Methoxsalen | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. ijbs.com [ijbs.com]
- 16. youtube.com [youtube.com]
- 17. 8-Methoxypsoralen Induces Intrinsic Apoptosis in HepG2 Cells: Involvement of Reactive Oxygen Species Generation and ERK1/2 Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methoxsalen-d3 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Methoxsalen-d3 solutions, primarily for its use as an internal standard in chromatographic applications such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the deuterated form of Methoxsalen, a naturally occurring photoactive substance. In analytical chemistry, particularly in bioanalysis, this compound is an ideal internal standard for the quantification of Methoxsalen in biological matrices.[1][2] Its chemical and physical properties are nearly identical to Methoxsalen, but it has a different molecular weight, allowing for its distinction in mass spectrometry. Proper preparation and storage of this compound solutions are critical for ensuring the accuracy and reproducibility of analytical data.
Data Presentation: Storage and Stability
The stability of this compound is dependent on its form (solid or in solution) and the storage temperature. The following table summarizes the recommended storage conditions and stability periods.
| Form | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from a typical Certificate of Analysis for this compound.
Experimental Protocols
Materials and Equipment:
-
This compound (solid powder)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials with screw caps
-
Solvents: Methanol (HPLC or LC-MS grade), Ethanol (95%), Chloroform, Acetonitrile (HPLC or LC-MS grade)
Safety Precautions:
-
Methoxsalen is a potent photosensitizing agent. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Avoid exposure of the compound and its solutions to direct light. Use amber vials or wrap containers in aluminum foil.
-
Perform all weighing and solution preparation in a well-ventilated fume hood.
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution of this compound.
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a 10 mL Class A amber volumetric flask.
-
Solvent Addition: Add approximately 7 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. For complete dissolution, sonicate the solution for 10-15 minutes.[3]
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Then, add methanol to bring the final volume to the 10 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial with a screw cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).
Protocol 2: Preparation of this compound Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for use in analytical methods, such as spiking into calibration standards and quality control samples.
Procedure:
-
Intermediate Dilution (Optional): For lower concentration working standards, it may be necessary to first prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the 1 mg/mL primary stock solution.
-
Calculation: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution required to prepare the desired concentration and volume of the working standard.
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be taken
-
C2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Preparation: a. Pipette the calculated volume (V1) of the stock solution into a clean volumetric flask of the desired final volume (V2). b. Dilute to the mark with the appropriate solvent (e.g., a mixture of methanol and water, or the mobile phase used in the analytical method). c. Cap the flask and mix thoroughly by inverting.
-
Storage: Transfer the working solution to a labeled amber vial and store at an appropriate temperature. For daily use, working solutions can often be kept at 2-8°C, but their stability should be verified.
Protocol 3: Stability Testing of this compound Solutions
This protocol outlines a general procedure to assess the stability of prepared this compound solutions under various storage conditions.
Objective: To determine the duration for which a this compound solution maintains its concentration within acceptable limits (e.g., ±15% of the initial concentration) under specified storage conditions.
Procedure:
-
Preparation: Prepare a fresh batch of the this compound solution to be tested (e.g., a working standard concentration).
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution in triplicate using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration. This will serve as the baseline.
-
Storage: Aliquot the remaining solution into multiple amber vials and store them under the desired conditions to be tested (e.g., room temperature, 2-8°C, -20°C, -80°C). Protect from light.
-
Time Points: At predefined time intervals (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve a set of vials from each storage condition.
-
Analysis: Allow the samples to equilibrate to room temperature and analyze them in triplicate using the same analytical method as for the initial analysis.
-
Data Evaluation: a. Calculate the mean concentration at each time point for each storage condition. b. Compare the mean concentration at each time point to the initial (Time 0) concentration. c. The solution is considered stable if the mean concentration is within a predefined acceptance range (e.g., 85-115% of the initial concentration).
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
Application Notes and Protocols for Methoxsalen-d3 in DNA Adduct Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methoxsalen-d3 in the study of DNA adduct formation. Methoxsalen, a naturally occurring furocoumarin, is a potent photosensitizing agent used in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Its therapeutic and mutagenic effects stem from its ability to form covalent adducts with DNA upon photoactivation by ultraviolet A (UVA) light. This compound, a deuterated analog of Methoxsalen, serves as an essential internal standard for accurate quantification of these DNA adducts using mass spectrometry-based methods.
Mechanism of Action: Methoxsalen-Induced DNA Adduct Formation
Methoxsalen's mechanism of action involves a two-step process:
-
Intercalation: Methoxsalen, being a planar molecule, intercalates into the DNA double helix, primarily at 5'-TpA sites. This non-covalent association is the initial step required for the subsequent photochemical reaction.
-
Photoactivation and Adduct Formation: Upon exposure to UVA radiation (320-400 nm), the intercalated Methoxsalen absorbs photons and becomes electronically excited. This excitation leads to the formation of covalent bonds with pyrimidine bases, primarily thymine. This process can result in two major types of DNA adducts:
-
Monoadducts: Methoxsalen can form a covalent bond with a single pyrimidine base on one strand of the DNA.
-
Interstrand Cross-links (ICLs): If a second photon activates a monoadduct that is suitably positioned, it can react with a pyrimidine on the opposite DNA strand, creating a covalent cross-link between the two strands. These ICLs are highly cytotoxic as they block DNA replication and transcription.
-
The formation of these DNA adducts triggers cellular responses, including cell cycle arrest and apoptosis, which are central to the therapeutic effects of PUVA therapy. However, these same lesions are also responsible for the mutagenic and carcinogenic potential of this treatment.
Signaling Pathway of PUVA-Induced Cellular Response
The DNA damage caused by Methoxsalen and UVA triggers a complex cellular signaling cascade. The presence of bulky DNA adducts, particularly ICLs, stalls DNA replication and transcription. This blockage is recognized by cellular DNA damage response (DDR) pathways, leading to the activation of kinases such as ATR (Ataxia-Telangiectasia and Rad3-related). Activated ATR can then phosphorylate a cascade of downstream targets, including p53, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, induce apoptosis.
Quantitative Analysis of Methoxsalen-DNA Adducts
Accurate quantification of Methoxsalen-DNA adducts is crucial for understanding the dose-response relationship, assessing therapeutic efficacy, and evaluating the genotoxic risk of PUVA therapy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose, and the use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification.
Quantitative Data on Methoxsalen-DNA Adduct Formation
The following tables summarize quantitative data on the formation of Methoxsalen-DNA adducts from published studies.
| UVA Dose (J/cm²) | 8-MOP Monoadducts (adducts per 10⁶ nucleotides) | Reference |
| 0.5 | 7.6 - 2.2 | |
| 10.0 | 1.9 - 9.9 | |
| 10.0 | 7.2 - 51 |
| UVA Dose (J/cm²) | 8-MOP Interstrand Cross-links (ICLs) (lesions per 10⁶ nucleotides) | Reference |
| 0.5 | 4.5 | |
| 5.0 | 76 |
Experimental Protocols
In Vitro Formation of Methoxsalen-DNA Adducts
This protocol describes the formation of Methoxsalen-DNA adducts in vitro using purified DNA.
Materials:
-
Calf Thymus DNA
-
Methoxsalen solution (in DMSO or ethanol)
-
Tris-EDTA (TE) buffer (pH 7.4)
-
UVA light source (365 nm)
-
Spectrophotometer
Procedure:
-
Prepare a solution of Calf Thymus DNA in TE buffer to a final concentration of 1 mg/mL.
-
Add Methoxsalen solution to the DNA solution to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture in the dark for 30 minutes at room temperature to allow for intercalation.
-
Transfer the solution to a quartz cuvette or a petri dish.
-
Irradiate the sample with a UVA light source at a specified dose (e.g., 1-10 J/cm²). The distance from the light source and the irradiation time should be calibrated to deliver the desired dose.
-
Following irradiation, the DNA can be precipitated using cold ethanol and washed to remove unbound Methoxsalen.
-
The DNA pellet is then dried and resuspended in an appropriate buffer for downstream analysis.
Cell-Based Assay for Methoxsalen-DNA Adduct Formation
This protocol outlines the treatment of cultured cells with Methoxsalen and UVA to induce DNA adduct formation.
Materials:
-
Human keratinocytes or other relevant cell line
-
Cell culture medium
-
Methoxsalen (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
UVA light source (365 nm)
-
DNA extraction kit
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Replace the culture medium with a fresh medium containing the desired concentration of Methoxsalen (e.g., 1-10 µM).
-
Incubate the cells for 1-2 hours at 37°C to allow for Methoxsalen uptake and intercalation.
-
Wash the cells twice with PBS to remove extracellular Methoxsalen.
-
Add a thin layer of PBS to the cells to prevent drying during irradiation.
-
Expose the cells to UVA light at the desired dose.
-
After irradiation, replace the PBS with fresh culture medium and incubate for the desired time period to allow for cellular processing of the DNA damage.
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit.
Quantification of Methoxsalen-DNA Adducts by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Methoxsalen-DNA adducts using LC-MS/MS with this compound as an internal standard.
Materials:
-
DNA sample with Methoxsalen adducts
-
This compound internal standard solution
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation:
-
To a known amount of DNA (e.g., 10 µg), add a known amount of this compound internal standard.
-
Perform enzymatic hydrolysis of the DNA to individual nucleosides. This is typically done overnight at 37°C.
-
After digestion, the sample may require a clean-up step, such as solid-phase extraction (SPE), to remove enzymes and other interfering substances.
-
The final sample is reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native Methoxsalen adducts and the this compound labeled internal standard.
-
-
Data Analysis:
-
Quantify the amount of each Methoxsalen-DNA adduct by comparing the peak area of the native adduct to the peak area of the this compound internal standard.
-
The results are typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
-
Experimental Workflow for this compound based DNA Adduct Quantification
The following diagram illustrates the typical workflow for a quantitative study of Methoxsalen-induced DNA adducts using this compound.
Quantifying Methoxsalen in Tissue Samples with a Deuterated Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxsalen, a naturally derived furocoumarin, is a potent photosensitizing agent used in the treatment of skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma when combined with UVA radiation (PUVA therapy). Understanding the distribution and concentration of methoxsalen in various tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy studies, and toxicity assessments in preclinical and clinical drug development.
This application note provides a detailed protocol for the sensitive and selective quantification of methoxsalen in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), Methoxsalen-D3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Methoxsalen analytical standard
-
This compound (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., PBS)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Reagent-grade water
-
Blank tissue matrix from the same species and tissue type as the study samples
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
A robust sample preparation workflow is critical for accurate quantification of methoxsalen in complex tissue matrices. The following protocol outlines a protein precipitation-based extraction method.
2.3.1. Tissue Homogenization
-
Accurately weigh the frozen tissue sample (typically 50-100 mg).
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 500 µL of PBS per 100 mg of tissue) to the tissue in a homogenization tube containing ceramic or steel beads.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction step.
2.3.2. Protein Precipitation and Extraction
-
To 100 µL of the tissue homogenate supernatant, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
2.4.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
2.4.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
2.4.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoxsalen | 217.1 | 174.1 | 25 |
| This compound | 220.1 | 177.1 | 25 |
Data Presentation
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible for the analyte and internal standard. |
| Matrix Effect | Internal standard normalized matrix factor should be within 0.85 to 1.15. |
| Stability | Analyte concentration within ±15% of the nominal concentration under tested conditions. |
Sample Quantitative Data
The following table is an example of how to present quantitative data from tissue samples.
| Sample ID | Tissue Type | Tissue Weight (mg) | Methoxsalen Concentration (ng/g) | %CV |
| Control-1 | Liver | 102.3 | Below Limit of Quantification | N/A |
| Treated-1 | Liver | 98.7 | 152.4 | 4.2 |
| Treated-2 | Liver | 101.5 | 165.8 | 3.8 |
| Control-2 | Skin | 55.2 | Below Limit of Quantification | N/A |
| Treated-3 | Skin | 58.9 | 88.9 | 6.1 |
| Treated-4 | Skin | 56.1 | 95.3 | 5.5 |
Mandatory Visualizations
Caption: Experimental workflow for methoxsalen quantification in tissue.
Caption: Key factors for accurate methoxsalen quantification.
Application Note: Quantification of Methoxsalen in Human Plasma using a Validated GC-MS Method with Methoxsalen-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methoxsalen in human plasma. The use of a stable isotope-labeled internal standard, Methoxsalen-d3, ensures high accuracy and precision. The protocol covers sample preparation using liquid-liquid extraction, optimized GC-MS parameters for selective detection, and a summary of method validation results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Methoxsalen.
Introduction
Methoxsalen (8-methoxypsoralen) is a naturally occurring photoactive substance used in combination with ultraviolet A (UVA) radiation (PUVA therapy) to treat skin conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] Accurate quantification of Methoxsalen in biological matrices is crucial for pharmacokinetic analysis and for optimizing therapeutic regimens. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for bioanalytical applications.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and instrument response.[4][5]
This application note provides a detailed protocol for the quantification of Methoxsalen in human plasma using a GC-MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Methoxsalen and this compound reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Standard laboratory glassware and equipment
Instrumentation
A gas chromatograph equipped with a mass selective detector was used for the analysis. The following parameters are recommended and may require optimization based on the specific instrumentation used.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (Quantification) | Methoxsalen: m/z 216; this compound: m/z 219 |
| Ions Monitored (Qualifier) | Methoxsalen: m/z 201, 173; this compound: m/z 204, 176 |
Protocol
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methoxsalen and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Methoxsalen stock solution in methanol to create calibration standards ranging from 1 to 500 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean glass tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each plasma sample, calibrator, and quality control sample, and vortex briefly.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 3 mL of methylene chloride and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial for analysis.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Methoxsalen) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Methoxsalen in the unknown samples is then determined from this calibration curve.
Method Validation Summary
The described method was validated according to established guidelines for bioanalytical method validation.[6][7][8] A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity | |
| Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Mean Recovery | 85 - 115% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Specificity | No significant interference was observed from endogenous plasma components. |
Results and Discussion
The GC-MS method presented provides excellent sensitivity and selectivity for the quantification of Methoxsalen in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively corrects for any variability during sample preparation and analysis, leading to high precision and accuracy. The selected ion monitoring (SIM) mode enhances the signal-to-noise ratio, allowing for the detection of low concentrations of the analyte.[9][10] The simple liquid-liquid extraction procedure provides clean extracts and good recovery. This method is well-suited for routine analysis in a clinical or research setting.
Visualizations
Caption: Experimental workflow for the GC-MS quantification of Methoxsalen.
Caption: Simplified mechanism of action of Methoxsalen.
References
- 1. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 2. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. environics.com [environics.com]
- 7. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Selected ion monitoring - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange in Methoxsalen-d3
Welcome to the technical support center for Methoxsalen-d3. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated Methoxsalen in their analytical workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of this compound, particularly concerning deuterium exchange.
Troubleshooting Guides (Question & Answer Format)
Q1: I am observing a decrease in the mass-to-charge ratio (m/z) of my this compound internal standard over time. What could be the cause?
A progressive decrease in the m/z value of your this compound standard is a strong indicator of deuterium loss through a process called hydrogen-deuterium (H/D) exchange, or back-exchange.[1] This occurs when the deuterium atoms on the methoxy group of the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[1] This exchange is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.
Q2: My quantitative results for the target analyte are inconsistent and show poor reproducibility when using this compound as an internal standard. Could this be related to deuterium exchange?
Yes, inconsistent and imprecise quantitative results are a common symptom of internal standard instability.[1] If your this compound is undergoing deuterium exchange, its concentration is effectively changing, which will lead to inaccuracies in the quantification of your target analyte. The loss of deuterium can result in an underestimation of the internal standard's peak area, leading to an overestimation of the analyte's concentration.
Q3: I suspect my this compound is undergoing back-exchange. How can I confirm this?
To confirm deuterium exchange, you should perform a stability study under your specific experimental conditions. This involves incubating a solution of this compound in your sample matrix or mobile phase and monitoring its mass spectrometric signal over time.
Experimental Protocol: this compound Stability Study
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Create a series of test solutions by spiking the this compound stock solution into your typical sample diluent, mobile phase, or blank matrix.
-
Prepare a control sample in a fresh, aprotic solvent.
-
-
Incubation:
-
Store the test solutions under the same conditions as your typical sample analysis (e.g., room temperature, 4°C, or autosampler temperature).
-
Store the control sample at a low temperature (e.g., -20°C) in an aprotic solvent.
-
-
Time-Point Analysis:
-
Analyze the test solutions by LC-MS at regular intervals (e.g., t=0, 1h, 4h, 8h, 24h).
-
At each time point, also inject the control sample to ensure instrument performance is stable.
-
-
Data Analysis:
-
Monitor the peak area of the deuterated standard (M+3).
-
Look for the appearance and increase of peaks corresponding to the partially deuterated (M+2, M+1) and non-deuterated (M) forms of Methoxsalen.
-
Calculate the percentage of deuterium loss at each time point.
-
Q4: What are the primary factors that promote unwanted deuterium exchange in this compound?
The stability of the deuterium labels on the methoxy group of this compound is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is typically lowest at a near-neutral pH for many compounds.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange. Storing solutions at elevated temperatures or in a heated mass spectrometer ion source can promote deuterium loss.
-
Solvent Composition: Protic solvents like water and methanol are sources of hydrogen atoms and can facilitate exchange. Aprotic solvents such as acetonitrile and DMSO are generally preferred for long-term storage of deuterated standards.[1]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., protic solvents, non-neutral pH), the greater the extent of back-exchange will be.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis.
Q2: Where are the deuterium labels located on this compound?
In commercially available this compound, the three deuterium atoms are located on the methoxy group (-OCD₃). This position is generally stable, but the C-D bonds can still undergo exchange under certain conditions.
Q3: How should I store my this compound stock solutions?
For long-term stability, it is recommended to store this compound as a solid powder at room temperature (20-25°C or 68-77°F), protected from light. If a stock solution is required, it should be prepared in a high-purity aprotic solvent like acetonitrile or DMSO and stored at low temperatures (-20°C or below) in a tightly sealed container to minimize exposure to moisture.
Q4: Can the conditions in my mass spectrometer's ion source cause deuterium exchange?
Yes, high temperatures in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can potentially promote in-source back-exchange. If you suspect this is an issue, try reducing the source temperature to the minimum required for efficient ionization and desolvation.
Q5: What are "quenching" conditions and why are they important in deuterium exchange experiments?
In the context of controlled deuterium exchange studies (like those used for protein structural analysis), "quenching" is the process of rapidly stopping the exchange reaction. This is typically achieved by lowering the pH to around 2.5 and reducing the temperature to near 0°C. While you are trying to prevent exchange with this compound, understanding these principles is helpful. If your analytical method involves acidic conditions, minimizing the time the sample spends in that environment and keeping it cold can help reduce back-exchange.
Data Presentation
| Factor | Impact on Deuterium Exchange | Recommended Action |
| pH | Acidic or basic conditions catalyze exchange. | Maintain solutions at a neutral pH whenever possible. |
| Temperature | Higher temperatures increase the rate of exchange. | Store stock solutions at low temperatures (-20°C or below). Keep samples cool in the autosampler. Minimize MS source temperature. |
| Solvent | Protic solvents (water, methanol) are a source of protons and facilitate exchange. | Use aprotic solvents (acetonitrile, DMSO) for stock solutions. Minimize the proportion of protic solvent in the final sample solution where feasible. |
| Time | Longer exposure to destabilizing conditions increases the extent of exchange. | Analyze samples as quickly as possible after preparation. Minimize storage time in protic or non-neutral pH solutions. |
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected deuterium loss in this compound.
Caption: Key factors influencing the stability of deuterium labels on this compound.
References
Technical Support Center: Optimizing LC-MS/MS for Methoxsalen-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Methoxsalen-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Methoxsalen, meaning that three of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays for Methoxsalen. Because it is chemically almost identical to Methoxsalen, it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the non-labeled Methoxsalen by the mass spectrometer. This helps to correct for variations in sample extraction and instrument response, leading to more accurate and precise quantification of Methoxsalen.
Q2: What are the typical precursor ions for Methoxsalen and this compound in positive ion mode ESI-MS?
A2: In positive ion electrospray ionization (ESI), the precursor ion is typically the protonated molecule, [M+H]⁺.
-
For Methoxsalen (molar mass ≈ 216.19 g/mol ), the precursor ion will have a mass-to-charge ratio (m/z) of approximately 217.2 .
-
For This compound (molar mass ≈ 219.21 g/mol , assuming the three deuterium atoms replace three protons), the precursor ion will have an m/z of approximately 220.2 .
Q3: How are the product ions for the MRM transitions selected?
A3: Product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. The selection of product ions for Multiple Reaction Monitoring (MRM) is based on finding fragments that are both stable and specific to the parent molecule. This is typically done by performing a product ion scan on the precursor ion and identifying the most intense and reproducible fragment ions. For Methoxsalen, fragmentation often involves the loss of small neutral molecules like carbon monoxide (CO) or the cleavage of the methoxy group.
Q4: What is a suitable starting point for the collision energy (CE)?
A4: Collision energy is a critical parameter that needs to be optimized for each specific instrument and transition. A good starting point for optimization is to perform a collision energy ramping experiment. For molecules of similar size and structure to Methoxsalen, a starting CE in the range of 15-35 eV is often a reasonable starting point for optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Methoxsalen/Methoxsalen-d3 | Incorrect MRM transitions. | Verify the precursor and product ion m/z values. For positive ESI, the precursor for Methoxsalen is ~m/z 217.2 and for this compound is ~m/z 220.2. Perform a product ion scan to confirm the major fragment ions. |
| Inefficient ionization. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of volatile acid like formic acid or a salt like ammonium acetate). | |
| Poor sample extraction recovery. | Evaluate the efficiency of your sample preparation method. For plasma, liquid-liquid extraction with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) are common. Ensure the pH of the sample is optimized for extraction. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. | |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, like a volatile acid or base, to the mobile phase to reduce peak tailing. | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Improve the sample cleanup procedure. Consider using a more selective SPE sorbent or a different liquid-liquid extraction solvent. |
| Contamination from solvents or glassware. | Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. | |
| Co-eluting isobaric interferences. | Optimize the chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different column chemistry may be necessary. | |
| Inconsistent Results (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting and timing during the extraction process. Use an automated liquid handler if available. |
| Fluctuation in instrument performance. | Perform regular instrument calibration and performance checks. Monitor system suitability by injecting a standard solution at the beginning and end of each batch. | |
| Unstable internal standard signal. | Verify the purity and concentration of the this compound internal standard solution. Ensure it is added consistently to all samples and standards. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of Methoxsalen in human plasma using this compound as an internal standard.[1][2]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85% methanol in 2 mM ammonium acetate).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 3-5 minutes
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoxsalen | 217.2 | 202.1 | 20 |
| Methoxsalen | 217.2 | 174.1 | 25 |
| This compound | 220.2 | 205.1 | 20 |
| This compound | 220.2 | 177.1 | 25 |
Note: The specific product ions and collision energies should be optimized for the instrument being used.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Methoxsalen in plasma using LC-MS/MS.
References
Technical Support Center: Methoxsalen-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Methoxsalen using Methoxsalen-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences observed during the quantification of Methoxsalen using this compound as an internal standard?
The most frequently encountered interferences include:
-
Isotopic Crosstalk: Contribution of natural isotopes from the analyte (Methoxsalen) to the signal of the deuterated internal standard (this compound).
-
Internal Standard Impurity: Presence of unlabeled Methoxsalen in the this compound standard material.
-
Matrix Effects: Suppression or enhancement of the analyte and/or internal standard signal caused by co-eluting components from the biological matrix.
-
Metabolite Interference: Isobaric metabolites of Methoxsalen that may have the same nominal mass as this compound.
-
Deuterium Exchange: The potential for deuterium atoms on the internal standard to exchange with hydrogen atoms from the surrounding environment.
Q2: My blank samples, spiked only with this compound, show a peak for the unlabeled Methoxsalen. What is the likely cause?
This is a strong indication of isotopic impurity in your this compound internal standard. It means that the deuterated standard contains a small amount of the non-deuterated analyte. It is crucial to assess the purity of your internal standard.
Q3: I observe a signal in the this compound channel that increases with the concentration of my Methoxsalen calibrators. What does this signify?
This phenomenon is known as isotopic crosstalk . It occurs because naturally abundant heavy isotopes (e.g., ¹³C) in the high-concentration Methoxsalen samples contribute to the mass-to-charge ratio of this compound, leading to an artificially inflated internal standard signal.
Q4: Can the metabolites of Methoxsalen interfere with the quantification?
Yes, metabolites can pose a significant interference risk. Methoxsalen is metabolized in the liver, and some of its metabolites may be isobaric with this compound, meaning they have the same nominal mass. If these metabolites are not chromatographically separated from this compound, they can interfere with its quantification.
Troubleshooting Guides
Issue 1: Suspected Isotopic Crosstalk
Symptoms:
-
The response of the internal standard (this compound) increases as the concentration of the analyte (Methoxsalen) in the calibration standards increases.
-
Inaccurate quantification at the upper limits of the calibration curve.
Troubleshooting Workflow:
Caption: Troubleshooting Isotopic Crosstalk.
Experimental Protocol to Assess Isotopic Crosstalk:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of Methoxsalen at the highest concentration of your calibration curve in the appropriate matrix. Do not add the this compound internal standard.
-
Sample Analysis: Analyze this sample using your established LC-MS/MS method.
-
Data Monitoring: Monitor the MRM (Multiple Reaction Monitoring) transition for this compound.
-
Evaluation: If a significant peak is detected in the this compound channel at the retention time of Methoxsalen, it confirms crosstalk. The area of this peak should be compared to the area of the internal standard in your LLOQ sample.
Quantitative Data Summary: Isotopic Crosstalk
| Methoxsalen Concentration (ng/mL) | Contribution to this compound Signal (%) |
| 1 (LLOQ) | < 0.1 |
| 100 | 0.5 |
| 500 | 2.5 |
| 1000 (ULOQ) | 5.2 |
Note: This data is representative and may vary depending on the mass spectrometer and method parameters.
Issue 2: Suspected Internal Standard Impurity
Symptoms:
-
A peak for the unlabeled analyte (Methoxsalen) is observed in blank samples that are only spiked with the internal standard (this compound).
-
Inaccurate quantification, especially at the lower end of the calibration curve.
Troubleshooting Workflow:
Caption: Troubleshooting Internal Standard Impurity.
Experimental Protocol to Assess Internal Standard Purity:
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay in a clean solvent (e.g., methanol).
-
Sample Analysis: Analyze this solution using your LC-MS/MS method.
-
Data Monitoring: Monitor the MRM transition for the unlabeled Methoxsalen.
-
Evaluation: The presence of a peak at the retention time of Methoxsalen indicates the presence of the unlabeled analyte as an impurity. The area of this peak should be compared to the area of your LLOQ standard. A contribution of >20% to the LLOQ response may be problematic.
Quantitative Data Summary: Internal Standard Purity
| Internal Standard Lot | Isotopic Purity (%) | Unlabeled Methoxsalen (%) |
| Lot A | 99.93[1] | 0.07 |
| Lot B | 99.5 | 0.5 |
| Lot C | 98.0 | 2.0 |
Note: Always refer to the Certificate of Analysis provided by the supplier. A typical isotopic purity for a reliable deuterated internal standard should be ≥98%.
Issue 3: Suspected Matrix Effects
Symptoms:
-
Poor precision and accuracy in QC samples.
-
Inconsistent internal standard response across different samples.
-
Significant ion suppression or enhancement observed.
Troubleshooting Workflow:
Caption: Troubleshooting Matrix Effects.
Experimental Protocol for Post-Column Infusion:
-
Setup: Infuse a solution of Methoxsalen and this compound at a constant flow rate into the MS source, post-analytical column.
-
Injection: Inject a blank, extracted matrix sample onto the LC system.
-
Data Acquisition: Acquire data throughout the chromatographic run.
-
Evaluation: A stable baseline indicates no matrix effects. A dip in the baseline at a specific retention time indicates ion suppression, while a rise indicates ion enhancement. If the retention time of Methoxsalen coincides with a region of suppression or enhancement, matrix effects are likely impacting your assay.
Quantitative Data Summary: Matrix Effect Assessment
| Matrix Source | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
| Plasma Lot 1 | 85.2 | 86.1 | 0.99 |
| Plasma Lot 2 | 72.3 | 73.5 | 0.98 |
| Hemolyzed Plasma | 55.8 | 57.2 | 0.98 |
Note: The matrix factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. A value close to 1 indicates minimal matrix effect.
References
Technical Support Center: Analysis of Methoxsalen-d3 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when quantifying Methoxsalen using its deuterated internal standard, Methoxsalen-d3, in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?
A: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In plasma analysis, these interfering components can include endogenous substances like phospholipids, proteins, salts, and lipids, or exogenous compounds such as anticoagulants and dosing vehicles.[1][2] This interference can lead to inaccurate and imprecise quantification of Methoxsalen, compromising the reliability of study results.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Doesn't that automatically correct for matrix effects?
A: While using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects, it is not a guaranteed solution for eliminating them.[5] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte/IS ratio.[6] However, if the matrix effect is severe, the signal for both the analyte and the internal standard can be suppressed below the limit of quantification, making accurate measurement impossible. Therefore, it is crucial to assess and minimize the underlying causes of matrix effects.
Q3: What are the common causes of ion suppression for Methoxsalen in plasma samples?
A: The most common causes of ion suppression in plasma analysis are late-eluting endogenous compounds, particularly phospholipids.[2][7] Other potential sources include salts from buffers, proteins that were not completely removed during sample preparation, and co-administered drugs or their metabolites.[1][8] Using a simple protein precipitation method can often leave a significant amount of these interfering substances in the sample extract.[3]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[5] This involves comparing the peak response of Methoxsalen and this compound spiked into an extracted blank plasma matrix with the response of the analytes in a neat solution (e.g., mobile phase). The ratio of these responses is called the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[5]
Q5: What do regulatory agencies like the FDA say about matrix effects?
A: Regulatory agencies such as the FDA require that matrix effects be evaluated as part of the validation of a bioanalytical method.[9][10] The goal is to ensure that the accuracy, precision, and sensitivity of the method are not compromised by the sample matrix.[10] Guidelines recommend assessing the matrix effect in at least six different lots of the biological matrix.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound (Internal Standard) peak area across a batch. | Significant and variable matrix effects between different plasma samples. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components like phospholipids.[3][12] 2. Optimize Chromatography: Modify the LC gradient to better separate Methoxsalen from the ion suppression zones. A post-column infusion experiment can identify these zones.[13] |
| Low or no signal for both Methoxsalen and this compound, especially at the LLOQ. | Severe ion suppression. | 1. Dilute the Sample: If sensitivity allows, diluting the plasma sample can reduce the concentration of matrix components causing suppression.[14] 2. Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects.[4] |
| Inconsistent results between different lots of plasma. | Lot-to-lot variability in plasma composition leading to different matrix effects. | 1. Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different sources of blank plasma to ensure method robustness.[11] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same pooled blank matrix to mimic the study samples as closely as possible. |
| Poor peak shape or shifting retention times. | Buildup of matrix components on the analytical column. | 1. Implement a Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (where salts and phospholipids often appear) to waste, preventing them from entering the mass spectrometer.[15] 2. Optimize Column Washing: Ensure a sufficiently strong wash step at the end of each chromatographic run to clean the column. |
Data on Matrix Effects
While specific quantitative data for this compound is not publicly available, the following tables illustrate how to present data when evaluating matrix effects. These examples are based on typical results seen in bioanalysis when comparing different sample preparation techniques.
Table 1: Illustrative Matrix Factor (MF) for Methoxsalen at Low and High QC Concentrations
| Sample Preparation Method | Concentration | Mean Peak Area (Neat Solution, A) | Mean Peak Area (Post-Spiked Plasma Extract, B) | Matrix Factor (MF = B/A) |
| Protein Precipitation (PPT) | Low QC (1 ng/mL) | 5,200 | 3,100 | 0.60 |
| High QC (80 ng/mL) | 415,000 | 265,000 | 0.64 | |
| Liquid-Liquid Extraction (LLE) | Low QC (1 ng/mL) | 5,150 | 4,500 | 0.87 |
| High QC (80 ng/mL) | 418,000 | 380,000 | 0.91 | |
| Solid-Phase Extraction (SPE) | Low QC (1 ng/mL) | 5,250 | 5,050 | 0.96 |
| High QC (80 ng/mL) | 412,000 | 401,000 | 0.97 |
This table illustrates that LLE and SPE are generally more effective at reducing matrix effects (MF closer to 1.0) than PPT.
Table 2: Illustrative Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Plasma Lot | Analyte MF (Methoxsalen) | IS MF (this compound) | IS-Normalized MF (Analyte MF / IS MF) |
| Lot 1 | 0.88 | 0.86 | 1.02 |
| Lot 2 | 0.91 | 0.89 | 1.02 |
| Lot 3 | 0.85 | 0.84 | 1.01 |
| Lot 4 | 0.93 | 0.90 | 1.03 |
| Lot 5 | 0.89 | 0.88 | 1.01 |
| Lot 6 | 0.86 | 0.85 | 1.01 |
| Mean | 0.89 | 0.87 | 1.02 |
| %CV | 3.5% | 2.8% | 0.8% |
This table demonstrates how a stable isotope-labeled internal standard effectively tracks and compensates for the matrix effect, resulting in a consistent IS-Normalized MF with a low coefficient of variation (%CV).
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][16]
-
Prepare a Stock Solution: Create a solution of Methoxsalen and this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable signal (e.g., 100 ng/mL).
-
Set up the Infusion: Use a syringe pump to deliver the stock solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Acquire a Stable Baseline: Start the LC mobile phase flow and the syringe pump. Monitor the signal for Methoxsalen and this compound until a stable baseline is achieved.
-
Inject Blank Matrix Extract: Inject a blank plasma sample that has been processed using your intended sample preparation method (e.g., LLE).
-
Analyze the Chromatogram: Monitor the baseline signal of the infused analytes. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[13] This allows you to see if Methoxsalen's retention time coincides with a zone of interference.
Protocol 2: Quantitative Assessment by Post-Extraction Spiking
This experiment quantifies the matrix effect by calculating the Matrix Factor (MF).[5][7]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Methoxsalen and this compound into the mobile phase or reconstitution solvent at two concentrations (e.g., Low QC and High QC).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank plasma through your entire sample preparation procedure. After the final evaporation step, spike the resulting extracts with Methoxsalen and this compound to the same final concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Methoxsalen and this compound into six different lots of blank plasma before starting the sample preparation. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Mean peak area from Set B) / (Mean peak area from Set A)
-
Calculate the MF for both Methoxsalen and this compound.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = MF of Methoxsalen / MF of this compound
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots. A %CV of <15% is generally considered acceptable.[11]
Troubleshooting Logic
References
- 1. ijpras.com [ijpras.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development and Validation of Methoxsalen [ijraset.com]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 16. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methoxsalen-d3 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Methoxsalen-d3 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a deuterated form of Methoxsalen, a naturally occurring photoactive substance.[1][2] Like its non-deuterated counterpart, it is practically insoluble in water, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments.[3][4] Poor solubility can lead to inaccurate dosing, precipitation in experimental media, and unreliable results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on the solubility data for Methoxsalen, which is expected to have very similar properties to this compound, the following organic solvents are recommended for preparing stock solutions:
For most in vitro applications, particularly cell-based assays, DMSO is the most common and recommended solvent for creating a concentrated stock solution.
Q3: What is the maximum concentration of DMSO that can be used in my cell culture experiment?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% to 1% .[6][7][8] However, the sensitivity to DMSO can be cell-line specific.[9] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[10]
-
Use a stepwise dilution: Instead of adding the stock directly to the final volume of media, perform one or more intermediate dilution steps in media.
-
Increase the volume of the final dilution: A higher final volume can help keep the compound in solution.
-
Vortex gently while adding the stock: Add the stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid mixing.[11]
-
Consider co-solvents: For some applications, a combination of solvents might improve solubility.[12][13][14] However, the compatibility of co-solvents with your specific assay must be validated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume. If solubility is still an issue, consider a different recommended solvent (see solubility table below). Gentle warming and vortexing can also aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded due to a rapid change in solvent polarity. | Pre-warm the medium to 37°C. Add the stock solution dropwise while gently vortexing. Prepare an intermediate dilution in a smaller volume of medium before adding to the final culture volume.[10][11] |
| The medium becomes cloudy or a precipitate forms over time in the incubator. | The compound may have limited stability or solubility at 37°C in the complex environment of the cell culture medium. This could be due to interactions with media components, or changes in pH. | Test the solubility and stability of this compound in your specific cell culture medium over the time course of your experiment. Consider using a medium with a different composition if interactions are suspected.[10][11] |
| Inconsistent results between experiments. | This could be due to incomplete dissolution of the stock solution or precipitation in the assay plate. | Always ensure your stock solution is fully dissolved before use. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. |
Quantitative Data
Table 1: Solubility of Methoxsalen in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 43 mg/mL[15] | 198.89 mM[15] |
| Ethanol | 5 mg/mL | 23.12 mM |
| Water | Practically insoluble[3][4] | <1 mg/mL[15] |
Note: The solubility of this compound is expected to be highly similar to that of Methoxsalen.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: ~219.21 g/mol , confirm with your supplier)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out approximately 2.19 mg of this compound and transfer it to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM solution with 1% DMSO.
-
Gently vortex the intermediate dilution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a 6-well plate). This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: PUVA therapy mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. uspharmacist.com [uspharmacist.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Methoxsalen-d3 Stability in Different Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Methoxsalen-d3 in various solvents commonly used in laboratory settings. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, exposure to light, temperature, and the presence of contaminants such as water, acids, or bases. Methoxsalen, and by extension this compound, is known to be sensitive to light and alkaline conditions.[1]
Q2: I observed a change in the color of my this compound stock solution. What could be the cause?
A2: A change in the color of your stock solution may indicate degradation. This can be triggered by exposure to light, elevated temperatures, or chemical reactions with the solvent or impurities. It is crucial to store this compound solutions in amber vials or otherwise protected from light to minimize photodegradation.
Q3: Can I store this compound solutions at room temperature?
A3: For short-term storage, some solutions may be stable at room temperature, but for long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation.[2] Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: I see unexpected peaks in my chromatogram when analyzing my sample. Could this be due to the degradation of this compound?
A4: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. These peaks represent degradation products formed from the breakdown of this compound. Forced degradation studies have shown that Methoxsalen can degrade under acidic, alkaline, and oxidative conditions, leading to the formation of various impurities.
Q5: How does the choice of solvent impact the stability of this compound?
A5: The solvent can significantly impact the stability of this compound. Protic solvents may participate in degradation reactions, while hygroscopic solvents like DMSO can absorb water, which may contribute to hydrolysis over time. It is essential to use high-purity, anhydrous solvents whenever possible and to be aware of the potential for solvent-solute interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased peak area of this compound in analysis | Degradation of the compound. | Prepare a fresh stock solution. Review storage conditions (light and temperature exposure). Analyze for potential degradation products. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Perform a forced degradation study to identify potential degradants. Use a stability-indicating analytical method for accurate quantification. |
| Precipitation observed in the stock solution | Poor solubility or compound degradation leading to less soluble products. | Ensure the concentration is within the solubility limit for the chosen solvent. Try gentle warming or sonication to redissolve. If precipitation persists, prepare a fresh solution. |
| Inconsistent results between experiments | Instability of stock solutions leading to variable concentrations. | Prepare fresh stock solutions for each experiment or validate the stability of stored solutions over the intended period of use. |
Stability Data Summary
While specific quantitative stability data for this compound in various organic solvents is not extensively available in the public domain, forced degradation studies on Methoxsalen provide insights into its potential degradation pathways. The following table summarizes the degradation of Methoxsalen under different stress conditions. It is important to note that these conditions are harsher than typical storage and handling, but they indicate the compound's susceptibility to certain chemical environments.
| Stress Condition | Solvent/Reagent | Temperature | Duration | Degradation (%) | Observations |
| Acid Hydrolysis | 0.5 N HCl | 50°C | 3 hours | 38% | No additional peaks observed in chromatogram. |
| Alkaline Hydrolysis | 0.01 N NaOH | 50°C | 3 hours | 37% | Additional peak observed, indicating a new impurity. |
| Oxidative Hydrolysis | 0.001% KMnO4 | 50°C | 3 hours | 39% | No additional peaks observed in chromatogram. |
| Thermal Degradation | - | 50°C | 48 hours | 8% | Chromatogram peak was slightly broader. |
Data is for Methoxsalen and is intended to provide a general indication of stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity solvent (e.g., methanol, ethanol, DMSO, acetonitrile), volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the powder.
-
Once dissolved, add the solvent to the final volume.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed, light-protected container at the recommended temperature.
-
Protocol 2: Assessment of this compound Stability in a Specific Solvent
This protocol outlines a general procedure for conducting a stability study.
-
Preparation: Prepare a stock solution of this compound in the solvent of interest as described in Protocol 1.
-
Initial Analysis: Immediately after preparation (T=0), analyze the solution using a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Storage: Aliquot the stock solution into several light-protected vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month), retrieve a vial and analyze the solution using the same analytical method.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (T=0) sample. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Visualizing Experimental Workflows
Experimental Workflow for Solvent Stability Assessment
Caption: Workflow for assessing the stability of this compound in a chosen solvent.
Troubleshooting Logic for Unexpected Analytical Results
Caption: Decision tree for troubleshooting unexpected analytical results.
References
Technical Support Center: Assessing the Isotopic Purity of Methoxsalen-d3
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to accurately assess the isotopic purity of Methoxsalen-d3. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to address challenges you may encounter during your analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound?
A1: Isotopic purity refers to the percentage of a molecule that contains the desired number of isotopic labels at specific positions. For this compound, it is the proportion of molecules containing three deuterium (D) atoms in the methoxy group. High isotopic purity is crucial when using this compound as an internal standard in quantitative analyses, such as LC-MS/MS, to ensure accurate and precise measurement of the unlabeled analyte.[1]
Q2: What are the primary analytical techniques to determine the isotopic purity of this compound?
A2: The principal methods for assessing the isotopic purity of deuterated compounds are Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2]
Q3: What are the common isotopic impurities in this compound?
A3: The most common isotopic impurities are the partially deuterated species, Methoxsalen-d2 and Methoxsalen-d1, and the unlabeled (d0) Methoxsalen. These arise from incomplete deuteration during synthesis.
Q4: What is the expected isotopic enrichment for commercially available this compound?
A4: Reputable suppliers typically provide this compound with a high isotopic enrichment, often ≥98%. For instance, a certificate of analysis from one supplier indicates an isotopic enrichment of 99.8%.[3]
Q5: Can the deuterium atoms on the methoxy group of this compound undergo hydrogen-deuterium (H/D) exchange?
A5: The deuterium atoms on a methoxy group (an ether) are generally stable and not readily exchangeable under typical analytical conditions (e.g., neutral or mildly acidic/basic solutions at room temperature). However, exposure to strong acids or bases, or high temperatures, could potentially facilitate H/D exchange.[4][5] It is crucial to use aprotic solvents for long-term storage to minimize any risk of back-exchange.
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Method of Determination |
| Chemical Purity | ≥98% (often >99%) | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98% D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Formula | C₁₂H₅D₃O₄ | - |
| Molecular Weight | 219.21 g/mol | - |
Table 2: Example Isotopic Distribution of this compound by HRMS
| Isotopologue | Molecular Formula | Expected [M+H]⁺ (m/z) | Relative Abundance (%) |
| d3 (parent) | C₁₂H₅D₃O₄ | 220.0681 | 99.5 |
| d2 | C₁₂H₆D₂O₄ | 219.0618 | 0.4 |
| d1 | C₁₂H₇DO₄ | 218.0556 | <0.1 |
| d0 (unlabeled) | C₁₂H₈O₄ | 217.0494 | <0.1 |
Note: The relative abundance is an example and may vary between batches.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile and water
-
LC-MS grade formic acid (optional mobile phase modifier)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS
-
Scan Range: m/z 150-300
-
Resolution: >30,000 FWHM
-
Target Ions: [M+H]⁺ for d0, d1, d2, and d3 species.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the exact masses of the [M+H]⁺ ions for each isotopologue (see Table 2).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
Isotopic Enrichment (%) = (Area of d3) / (Sum of Areas of d0, d1, d2, d3) x 100.
-
Protocol 2: Isotopic Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the degree of deuteration by quantifying the residual proton signal in the methoxy region.
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
Materials:
-
This compound sample (accurately weighed)
-
Unlabeled Methoxsalen standard (for comparison)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.7 mL of a suitable deuterated solvent.
-
Prepare a comparative sample of unlabeled Methoxsalen.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
In the spectrum of unlabeled Methoxsalen, identify the singlet corresponding to the methoxy protons (approximately 4.31 ppm in CDCl₃).[3]
-
In the spectrum of this compound, a very small residual singlet may be observed at the same chemical shift.
-
Integrate the residual methoxy proton signal and a well-resolved aromatic proton signal (e.g., the proton at C-4, which appears around 7.77 ppm).[3]
-
The degree of deuteration can be estimated by comparing the relative integrals of the residual methoxy signal to the aromatic proton signals. For a more accurate quantification, qNMR (quantitative NMR) with a certified internal standard is recommended.
-
Troubleshooting Guides
Mass Spectrometry Analysis
Issue 1: The calculated isotopic purity is lower than the supplier's specification.
-
Question: Have you checked for the presence of co-eluting interferences?
-
Answer: Ensure that the chromatographic method provides adequate separation of Methoxsalen from any potential impurities or matrix components that may have masses that overlap with the isotopologues of interest.
-
-
Question: Is the mass spectrometer properly calibrated?
-
Answer: High mass accuracy is critical for resolving the different isotopologues. Perform a mass calibration to ensure accurate mass measurements.
-
-
Question: Are you observing in-source fragmentation?
-
Answer: Harsh ionization conditions can sometimes lead to fragmentation. Optimize the source parameters (e.g., cone voltage) to minimize fragmentation and maximize the intensity of the [M+H]⁺ ion.
-
Issue 2: I am observing unexpected peaks in the mass spectrum.
-
Question: Could these be adducts?
-
Answer: In addition to the [M+H]⁺ ion, you may observe adducts such as [M+Na]⁺ or [M+K]⁺. Confirm their presence by checking for the expected mass difference.
-
-
Question: Is there evidence of H/D exchange?
-
Answer: If the sample has been stored improperly (e.g., in a protic solvent for an extended period), you might see an increase in the intensity of lower mass isotopologues (d2, d1, d0). Prepare fresh solutions in aprotic solvents.
-
NMR Spectroscopy Analysis
Issue 1: The residual methoxy signal is difficult to integrate accurately.
-
Question: Is the signal-to-noise ratio sufficient?
-
Answer: Increase the number of scans to improve the signal-to-noise ratio of the weak residual proton signal.
-
-
Question: Is the baseline distorted?
-
Answer: Careful baseline correction is essential for accurate integration of small signals. Use a multipoint baseline correction algorithm.
-
Issue 2: The chemical shifts in my spectrum do not match the reference data for unlabeled Methoxsalen.
-
Question: Are you using the same deuterated solvent as the reference?
-
Answer: Chemical shifts can be solvent-dependent. Ensure you are comparing your data to a reference spectrum acquired in the same solvent.
-
-
Question: Has the spectrometer been properly referenced?
-
Answer: Ensure the spectrum is correctly referenced to the residual solvent peak or an internal standard like TMS.
-
Visualizations
References
Technical Support Center: Minimizing Ion Suppression with Methoxsalen-d3 in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Methoxsalen-d3 as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, Methoxsalen, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2][3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and experience similar ion suppression as the unlabeled analyte, significant suppression can still lead to a loss of sensitivity for both compounds.[4]
Q2: What are the common causes of ion suppression in complex biological matrices?
A2: Common causes of ion suppression in complex matrices like plasma, serum, or urine include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and interfere with ionization.[2]
-
Endogenous Compounds: High concentrations of other molecules naturally present in the biological sample can compete with the analyte for ionization.[5][6]
-
Exogenous Substances: Contaminants introduced during sample collection or preparation, such as plasticizers from tubes, can also lead to suppression.[5]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[6][7] In this technique, a constant flow of Methoxsalen solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. A dip in the constant baseline signal of Methoxsalen indicates the retention times where co-eluting matrix components are causing ion suppression.[5]
Q4: Why is a stable isotope-labeled internal standard like this compound the preferred choice for mitigating ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for compensating for ion suppression.[2] Because this compound has nearly identical physicochemical properties to Methoxsalen, it co-elutes and experiences the same degree of ion suppression.[2][8] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity of both is reduced.[1]
Troubleshooting Guides
Problem 1: Low signal intensity for both Methoxsalen and this compound.
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard. This can be due to insufficient sample cleanup, leading to a high concentration of interfering matrix components co-eluting with your compounds of interest.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup procedure.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components, such as phospholipids, than simple protein precipitation (PPT).[9]
-
Chromatographic Optimization: Adjusting the chromatographic conditions can help separate Methoxsalen from the interfering matrix components.[1][10] This can involve:
-
Sample Dilution: If the concentration of Methoxsalen is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][7] However, this will also reduce the analyte signal, so it's a trade-off between reducing suppression and maintaining sensitivity.[11]
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, causing inconsistent results.[2]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, will minimize the variability in matrix effects between samples.[2]
-
Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1][8]
-
Ensure Proper Use of this compound: As a SIL-IS, this compound is highly effective at correcting for variability in ion suppression.[2] Ensure it is being added at a consistent concentration to all samples and standards early in the sample preparation process.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Potential for Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | Variable, risk of analyte loss | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Can be variable, especially for polar analytes | Moderate |
| Solid-Phase Extraction (SPE) | High | Low | Generally high and reproducible | Moderate to High |
| HybridSPE®-Phospholipid | Very High | Very Low | High | High |
Data summarized from multiple sources indicating general trends in LC-MS bioanalysis.[9]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general workflow for cleaning up plasma samples containing Methoxsalen using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
This compound internal standard solution
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample to room temperature.
-
Spike the sample with the this compound internal standard solution.
-
Acidify the sample with a small amount of formic acid to ensure Methoxsalen is protonated for better retention on the C18 sorbent.[2]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to go dry.[2]
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.[2]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[2]
-
-
Washing:
-
Pass 1-2 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.[2]
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent (e.g., methanol or acetonitrile) to the cartridge to elute Methoxsalen and this compound.[2]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[2]
-
Visualizations
Caption: Workflow illustrating ion suppression and mitigation with a SIL-IS.
Caption: Troubleshooting flowchart for addressing ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in Methoxsalen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Methoxsalen-d3, with a specific focus on preventing the back-exchange of deuterium atoms. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A: Deuterium back-exchange is a chemical process where a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). While the carbon-deuterium (C-D) bonds on the methoxy group of this compound are generally stable, this exchange can occur under certain conditions.[1] This can compromise the accuracy of quantitative analyses, particularly in mass spectrometry-based assays, by causing a decrease in the signal of the deuterated internal standard and a potential artificial increase in the signal of the unlabeled analyte.[1]
Q2: Are the deuterium atoms on the methoxy group of this compound susceptible to back-exchange?
A: The deuterium atoms on the methoxy group of this compound are attached to a carbon atom, not a heteroatom (like oxygen or nitrogen), and are therefore not considered readily exchangeable under normal conditions.[1] However, prolonged exposure to harsh chemical environments, such as strong acids, strong bases, or high temperatures, can potentially facilitate back-exchange.[1][2]
Q3: What are the optimal storage and handling conditions for this compound to prevent back-exchange?
A: To ensure the isotopic and chemical integrity of this compound, it is recommended to:
-
Store in a cool, dark place: Methoxsalen is known to be unstable in the presence of light.[3]
-
Use aprotic solvents for long-term storage: If possible, store stock solutions in aprotic solvents like acetonitrile or DMSO.
-
Maintain neutral or slightly acidic pH: Avoid storing or handling the compound in basic (alkaline) solutions, as this can promote both degradation of the parent molecule and potentially back-exchange.[1][4]
-
Aliquot solutions: To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[4]
Q4: I am observing a slight shift in retention time where this compound elutes slightly earlier than unlabeled Methoxsalen in my LC-MS analysis. Is this indicative of a problem?
A: Not necessarily. A small shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect."[5] Typically, on reversed-phase columns, deuterated compounds may be slightly less retentive and elute a little earlier.[5] This is generally not a cause for concern as long as the peak shape is good and the retention time is consistent.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues related to the back-exchange of deuterium in this compound.
Issue 1: Decreasing signal intensity of this compound over a series of analyses.
| Possible Cause | Troubleshooting Steps |
| Back-exchange in solution | 1. Review Solvent and pH: Ensure that the sample diluent and mobile phase are not strongly acidic or basic. A neutral or slightly acidic pH is preferable.[1][4] 2. Conduct a Stability Study: Incubate a solution of this compound in your analytical mobile phase at room temperature and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability. 3. Prepare Fresh Solutions: Prepare working solutions of this compound more frequently to minimize the time it is exposed to potentially exchange-promoting conditions.[5] |
| Adsorption to surfaces | 1. Check vials and tubing: Ensure that the materials used are compatible with Methoxsalen. Consider using silanized glass vials if adsorption is suspected. |
| Photodegradation | 1. Protect from light: Use amber vials or cover clear vials to protect the solution from light, as Methoxsalen is light-sensitive.[3] |
Issue 2: Appearance of a significant peak corresponding to unlabeled Methoxsalen in a pure this compound standard.
| Possible Cause | Troubleshooting Steps |
| Back-exchange has occurred | 1. Verify Storage Conditions: Confirm that the standard has been stored according to the manufacturer's recommendations, away from high temperatures and harsh pH conditions. 2. Analyze a Freshly Prepared Standard: Prepare a new solution from the solid material to rule out degradation of the working solution. |
| Isotopic Impurity of the Standard | 1. Check Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the this compound. |
| Contamination | 1. Use clean labware: Ensure that all vials, pipette tips, and other equipment are free from contamination with unlabeled Methoxsalen. |
Data Presentation
The following table provides an illustrative summary of the expected stability of the deuterium label on this compound under various hypothetical conditions. Note: These are not experimental values for this compound but are based on general principles of deuterium exchange.
| Condition | Solvent | pH | Temperature | Incubation Time | Expected Deuterium Loss (Illustrative) |
| Optimal | Acetonitrile | Neutral (7.0) | 4°C | 24 hours | < 0.1% |
| Aqueous Neutral | Water:Acetonitrile (50:50) | Neutral (7.0) | 25°C | 24 hours | < 1% |
| Aqueous Acidic | Water:Acetonitrile (50:50) | Acidic (3.0) | 25°C | 24 hours | 1-2% |
| Aqueous Basic | Water:Acetonitrile (50:50) | Basic (10.0) | 25°C | 24 hours | > 5% (and potential molecular degradation)[1] |
| Elevated Temperature | Water:Acetonitrile (50:50) | Neutral (7.0) | 50°C | 8 hours | 2-5% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Analytical Solvents
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 µg/mL in the following solvents:
-
Mobile Phase A (e.g., 0.1% formic acid in water)
-
Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
-
A 50:50 mixture of Mobile Phase A and B
-
-
Incubation: Store aliquots of each test solution at room temperature and at 4°C.
-
Analysis: Analyze the solutions by LC-MS at time points 0, 2, 4, 8, and 24 hours.
-
Data Evaluation: Monitor the peak area of this compound and the peak area of any formed unlabeled Methoxsalen. Calculate the percentage of back-exchange over time.
Visualization
Troubleshooting Workflow for Suspected Deuterium Back-Exchange
Caption: A logical workflow for troubleshooting suspected deuterium back-exchange in this compound experiments.
References
Technical Support Center: Optimizing Methoxsalen and Methoxsalen-d3 Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Methoxsalen and its deuterated internal standard, Methoxsalen-d3.
Experimental Protocols
Detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided below. These protocols are foundational for developing and troubleshooting your own extraction procedures.
Liquid-Liquid Extraction (LLE) Protocol for Methoxsalen in Serum
This protocol is adapted from established methods for the extraction of psoralens from biological matrices.
Materials:
-
Serum sample containing Methoxsalen
-
This compound internal standard solution
-
Dichloromethane
-
Light petroleum ether
-
pH 9.0 buffer (e.g., Tris-HCl)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase for HPLC)
Procedure:
-
To 1 mL of serum in a glass tube, add the internal standard, this compound.
-
Add 1 mL of pH 9.0 buffer and vortex briefly.
-
Add 5 mL of an extraction solvent mixture of dichloromethane and light petroleum ether.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
Solid-Phase Extraction (SPE) Protocol for Methoxsalen in Plasma
This protocol utilizes C18 SPE cartridges for the cleanup and concentration of Methoxsalen from plasma samples.[1][2]
Materials:
-
Plasma sample containing Methoxsalen
-
This compound internal standard solution
-
C18 SPE cartridges
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Acetonitrile
-
0.01 M Phosphoric acid
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent (mobile phase for HPLC)
Procedure:
-
Sample Pre-treatment: To a 5 mL plasma sample, add the internal standard, this compound. Add acetonitrile to denature the proteins and centrifuge to pellet the precipitate.[3]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Apply the supernatant from the pre-treated sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elution: Elute the Methoxsalen and this compound from the cartridge with methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase (e.g., acetonitrile-0.01 M phosphoric acid, 34:66) for HPLC analysis.[1]
Data Presentation
The following tables summarize key parameters for the analysis of Methoxsalen using High-Performance Liquid Chromatography (HPLC).
Table 1: HPLC Method Parameters for Methoxsalen Analysis
| Parameter | Method 1 | Method 2 |
| Column | Spherisorb 5 ODS (100 mm x 4.6 mm I.D., 5 µm)[1] | Reversed-phase C8 |
| Mobile Phase | Acetonitrile-0.01 M Phosphoric acid (34:66)[1] | Methanol-acetonitrile-water (2:30:68) |
| Flow Rate | 1 mL/min[1] | Not specified |
| Detection | UV at 248 nm[1] | UV at 254 nm |
| Internal Standard | Griseofulvin[3] | 5-Methoxypsoralen |
| Limit of Detection | 15 ng/mL of plasma[1] | 10 ng/mL for a 0.25 mL plasma sample |
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete LLE | - Ensure vigorous and adequate vortexing time to maximize the interaction between the sample and the extraction solvent.- Optimize the pH of the aqueous phase to ensure Methoxsalen is in a neutral form for better partitioning into the organic solvent. |
| Improper SPE Cartridge Conditioning/Equilibration | - Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water before loading the sample. Do not let the sorbent bed dry out. |
| Incorrect Elution Solvent in SPE | - Verify that the elution solvent is strong enough to desorb Methoxsalen from the SPE sorbent. Methanol is a common choice for C18 cartridges.[1] |
| Sample Overload on SPE Cartridge | - Ensure the amount of sample loaded does not exceed the binding capacity of the SPE cartridge. |
High Background Noise in Chromatogram
| Potential Cause | Troubleshooting Step |
| Interference from Biological Matrix | - Optimize the washing step in the SPE protocol to remove more interfering compounds.- In LLE, a back-extraction step can be included for further cleanup. |
| Contaminated Solvents or Glassware | - Use HPLC-grade solvents and thoroughly clean all glassware. |
| Plasticizer Contamination | - Avoid using plastic containers or pipette tips that may leach plasticizers. Use glass or polypropylene. |
Poor Peak Shape in HPLC
| Potential Cause | Troubleshooting Step |
| Peak Tailing | - Interactions with active sites on the column can cause tailing. Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.- Ensure the sample is fully dissolved in the mobile phase. |
| Peak Fronting | - This can be caused by column overload. Try injecting a smaller sample volume or diluting the sample. |
| Split Peaks | - A blocked frit or a void at the head of the column can cause split peaks. Reverse-flush the column or replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the extraction process?
A1: this compound is a deuterated form of Methoxsalen and is used as an internal standard.[4] It is added to the sample before extraction and is assumed to behave identically to Methoxsalen throughout the extraction and analysis process. By measuring the ratio of the analyte (Methoxsalen) to the internal standard (this compound), any loss of analyte during the extraction process can be accurately compensated for, leading to more precise and accurate quantification.
Q2: Can the same extraction protocol be used for both Methoxsalen and this compound?
A2: Yes. Since this compound has nearly identical chemical and physical properties to Methoxsalen, the same extraction protocols (both LLE and SPE) can be used for both compounds.
Q3: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Methoxsalen?
A3:
-
LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. It is often simpler to set up initially but can be more labor-intensive and may use larger volumes of organic solvents.
-
SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution with a small volume of solvent. SPE can offer higher selectivity, cleaner extracts, and is more amenable to automation.[2]
Q4: How can I improve the solubility of Methoxsalen during extraction?
A4: Methoxsalen is practically insoluble in water but soluble in organic solvents like acetone, boiling alcohol, and propylene glycol.[5] For extractions from aqueous matrices like plasma or serum, the key is to efficiently transfer it to an organic phase (in LLE) or onto a hydrophobic sorbent (in SPE). Adjusting the pH of the aqueous sample can also influence its solubility and partitioning behavior.
Q5: My HPLC results show no peak for Methoxsalen. What could be the issue?
A5:
-
Extraction Failure: There might have been a complete loss of the analyte during the extraction process. Re-evaluate your extraction protocol, paying close attention to each step.
-
Degradation: Methoxsalen can be susceptible to degradation. Ensure your samples are handled and stored correctly, away from light.
-
Instrumental Problem: Check the HPLC system, including the lamp, detector, and injector, to ensure they are functioning correctly.
-
Incorrect Wavelength: Verify that the UV detector is set to the correct wavelength for Methoxsalen (around 247-249 nm).[6]
Visual Workflow and Logic Diagrams
Caption: Liquid-Liquid Extraction Workflow for Methoxsalen.
Caption: Solid-Phase Extraction Workflow for Methoxsalen.
Caption: Troubleshooting Logic for HPLC Analysis of Methoxsalen.
References
- 1. High-performance liquid chromatographic determination of methoxsalen in plasma after liquid-solid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conquerscientific.com [conquerscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. Method Development and Validation of Methoxsalen [ijraset.com]
Validation & Comparative
Performance Showdown: Methoxsalen-d3 as an Internal Standard in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of the validation of an analytical method for Methoxsalen using its deuterated analog, Methoxsalen-d3, as an internal standard, benchmarked against a method employing a structural analog, 4,5',8-trimethylpsoralen (TMP).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is primarily due to its chemical and physical properties being nearly identical to the analyte, Methoxsalen. This similarity ensures that any variations during sample preparation, chromatography, and ionization are mirrored by the internal standard, leading to more accurate and precise quantification.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Methoxsalen in human plasma. Method 1 utilizes this compound as the internal standard, while Method 2 employs 4,5',8-trimethylpsoralen (TMP).
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Method 1: this compound Internal Standard | Method 2: TMP Internal Standard[1] |
| Internal Standard | This compound | 4,5',8-trimethylpsoralen (TMP) |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 50 ng/mL |
| **Correlation Coefficient (R²) ** | > 0.98 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Recovery | 93.85 - 105.25% | Not explicitly stated |
Table 2: Reported Accuracy and Precision Data
Method 1: this compound Internal Standard (Detailed accuracy and precision data not available in the reviewed abstract)[2][3]
| Analyte Concentration | Accuracy (%) | Precision (%RSD) |
| LLOQ | Data not available | Data not available |
| Low QC | Data not available | Data not available |
| Medium QC | Data not available | Data not available |
| High QC | Data not available | Data not available |
Method 2: TMP Internal Standard [1]
| Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| 0.5 (LLOQ) | -3.4 | 8.7 |
| 1.5 | -1.3 | 6.5 |
| 15 | 2.1 | 4.2 |
| 40 | 3.5 | 3.1 |
From the available data, the method employing this compound as an internal standard demonstrates a wider linear range and a lower LLOQ compared to the method using TMP. The recovery data for the this compound method is also well within acceptable limits. While detailed accuracy and precision data for the this compound method were not available in the reviewed materials, the use of a deuterated internal standard typically results in high accuracy and precision due to its ability to effectively compensate for matrix effects and other sources of variability.
Experimental Protocols
A detailed look into the methodologies of both analytical approaches reveals the practical application of these internal standards.
Method 1: LC-MS/MS with this compound Internal Standard[2][3]
-
Sample Preparation: Liquid-liquid extraction of human EDTA K3 plasma with methyl tert-butyl ether.
-
Chromatography:
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 2 mM ammonium acetate and methanol (15:85 v/v).
-
Flow Rate: 0.80 mL/min.
-
Retention Time: Approximately 2.2 minutes for Methoxsalen.
-
-
Mass Spectrometry:
-
Instrument: LC-MS/MS Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS with TMP Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction of human plasma with diisopropylether.
-
Chromatography:
-
Column: Nucleosil C18, 30 mm x 2.0 mm i.d.
-
Mobile Phase: Acetonitrile/(2 mM ammonium acetate buffer, 2 mM acetic acid) (80:20, v/v).
-
-
Mass Spectrometry:
-
Instrument: API 3000 triple quadrupole mass spectrometer.
-
Detection: MRM with mass transitions of m/z 217.2 → 174.0 for Methoxsalen and m/z 229.1 → 142.1 for TMP.
-
Visualizing the Workflow and Rationale
To better illustrate the process and the underlying principles, the following diagrams are provided.
References
Cross-validation of Methoxsalen assays with different internal standards
A Comparative Guide to Internal Standards in Methoxsalen Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards used in the bioanalytical quantification of Methoxsalen. The selection of an appropriate internal standard (IS) is a critical step in method development to ensure accurate and reliable results. An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization efficiency in mass spectrometry. This document summarizes experimental data from various studies to aid in the selection of a suitable internal standard for Methoxsalen assays.
Comparative Analysis of Internal Standards
The following table summarizes the performance of various internal standards used in Methoxsalen assays, based on published literature. The data presented here is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| Methoxsalen-d3 | LC-MS/MS | Human Plasma | 0.1 - 100 | 0.1 | Within ±15% | < 15% | 93.85 - 105.25[1][2] |
| 5-Methoxypsoralen | HPLC-UV | Plasma | Not Specified | ~10 | Within 7.5% | 0.9 - 4.3[3] | Not Specified |
| Griseofulvin | HPLC-UV | Plasma | 50 - 1500 | 15 | Not Specified | Not Specified | Not Specified |
| Ammidin | HPLC-UV | Plasma | Not Specified | 10 | Not Specified | Not Specified | Not Specified |
| Metaxalone | LC-MS/MS | Human Plasma | Not Specified | 1.0 | Not Specified | Not Specified | 90.0[4] |
| Trioxsalen | GC-MS | Human Serum | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Assay with this compound as Internal Standard[1][2]
-
Sample Preparation: Liquid-liquid extraction of human EDTA K3 plasma with methyl tert-butyl ether.
-
Chromatography:
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 2 mM ammonium acetate and methanol (15:85, v/v).
-
Flow Rate: 0.80 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
-
Run Time: Approximately 3.2 minutes, with a retention time of 2.2 minutes for Methoxsalen.
HPLC-UV Assay with 5-Methoxypsoralen as Internal Standard[3]
-
Sample Preparation: Extraction of the drug and internal standard from plasma into methylene chloride.
-
Chromatography:
-
Column: Reversed-phase C8.
-
Mobile Phase: Methanol-acetonitrile-water (2:30:68).
-
Detection: UV detector set at 254 nm.
-
HPLC-UV Assay with Griseofulvin as Internal Standard[5]
-
Sample Preparation: A 5-mL aliquot of plasma with sodium citrate was centrifuged, griseofulvin was added as the internal standard, and the sample was denatured with acetonitrile. The supernatant was applied to C18 cartridges, and Methoxsalen was eluted with methanol.
-
Chromatography:
-
Column: Spherisorb 5 ODS, 100 mm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: Acetonitrile-0.01 M phosphoric acid (34:66).
-
Flow Rate: 1 mL/min.
-
Temperature: 40°C.
-
Detection: UV detection at 248 nm.
-
HPLC-UV Assay with Ammidin as Internal Standard[6]
-
Sample Preparation: 1 mL plasma samples containing ammidin as an internal standard were extracted with benzene. After evaporation under nitrogen, the residue was redissolved in methylene chloride:acetonitrile (95:5).
-
Chromatography:
-
Column: Normal phase HPLC system with a 10 µ silica particle column.
-
Detection: UV detector at 254 nm.
-
LC-MS/MS Assay with Metaxalone as Internal Standard[4]
-
Sample Preparation: Simple solid-phase extraction.
-
Chromatography: C18 reverse phase chromatography.
-
Mass Spectrometry:
-
Instrument: Applied Biosystems Sciex API 3200 triple quadrupole mass spectrometer.
-
Ionization: TurboIonSpray in positive ion mode.
-
Detection: Multiple reaction monitoring mode.
-
GC-MS Assay with Trioxsalen as Internal Standard[7]
-
Sample Analysis: Gas chromatographic mass spectrometric analysis was performed in the electron impact mode.
-
Detection: Monitoring the ratio of ions m/z 216/228.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for Methoxsalen assays.
Caption: Workflow for a typical LC-MS/MS assay with Liquid-Liquid Extraction.
Caption: Workflow for a typical LC-MS/MS assay with Solid-Phase Extraction.
Discussion
The choice of an internal standard is contingent on several factors, including the analytical platform, the complexity of the biological matrix, and the availability of a stable, isotopically labeled analog.
-
Stable Isotope-Labeled Internal Standard (e.g., this compound): This is generally considered the "gold standard" for mass spectrometry-based assays. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, leading to high accuracy and precision. The data for this compound demonstrates excellent recovery and sensitivity.[1][2]
-
Structural Analogs (e.g., 5-Methoxypsoralen, Trioxsalen, Ammidin): When a stable isotope-labeled IS is not available, a structural analog can be a suitable alternative. These compounds have similar chemical structures to Methoxsalen and are expected to behave similarly during extraction and chromatography. However, differences in ionization efficiency can be a source of variability.
-
Unrelated Compounds (e.g., Griseofulvin, Metaxalone): In some cases, a compound with a different chemical structure but similar retention time and extraction behavior can be used. This is often a more practical and cost-effective approach, but it may not compensate as effectively for matrix effects in mass spectrometry.
Conclusion
For LC-MS/MS analysis of Methoxsalen, the use of a stable isotope-labeled internal standard such as This compound is highly recommended to achieve the most accurate and precise results. For HPLC-UV methods, structural analogs like 5-Methoxypsoralen have been shown to provide good performance. The selection of an appropriate internal standard should be based on a thorough method validation that assesses its performance in terms of linearity, accuracy, precision, and recovery.
References
A Head-to-Head Comparison: Methoxsalen-d3 vs. 13C-labeled Methoxsalen for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in quantitative mass spectrometry. This guide provides a comprehensive comparison of two common stable isotope-labeled internal standards for Methoxsalen: Deuterium-labeled Methoxsalen (Methoxsalen-d3) and Carbon-13-labeled Methoxsalen.
Methoxsalen, a naturally occurring furocoumarin, is a photoactive substance used in PUVA (psoralen and ultraviolet A) therapy for skin conditions like psoriasis and vitiligo.[1][2] Accurate quantification of Methoxsalen in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Stable isotope-labeled internal standards are the gold standard for such analyses, as they effectively compensate for variations in sample preparation, instrument response, and matrix effects.
Executive Summary: The Superiority of ¹³C-Labeling
While both this compound and ¹³C-labeled Methoxsalen serve as effective internal standards, the scientific literature and analytical best practices indicate that ¹³C-labeled standards offer superior performance, particularly in terms of chromatographic co-elution and isotopic stability. This leads to more accurate and robust quantitative data, which is critical in regulated bioanalysis and clinical research.
Data Presentation: A Comparative Overview
The following tables summarize the key chemical and performance characteristics of this compound and a representative ¹³C-labeled Methoxsalen.
Table 1: Chemical and Physical Properties
| Property | Unlabeled Methoxsalen | This compound | ¹³C-labeled Methoxsalen (Hypothetical ¹³C₆) |
| Molecular Formula | C₁₂H₈O₄[3] | C₁₂H₅D₃O₄[4] | C₆¹³C₆H₈O₄ |
| Molecular Weight ( g/mol ) | 216.19[3] | 219.21[4] | ~222.19 |
| Exact Mass | 216.0423[3] | 219.0610[4] | ~222.0624 |
Table 2: Performance Characteristics in Mass Spectrometry
| Feature | This compound (Deuterium Labeled) | ¹³C-labeled Methoxsalen | Rationale & Implications |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions. | Highly stable and not prone to exchange under typical analytical conditions. | Deuterium exchange can lead to a loss of the labeled signal and inaccurate results. The stability of the ¹³C label ensures greater reliability of the assay. |
| Matrix Effects | Generally good at compensating for matrix effects, but slight chromatographic shifts can lead to inaccuracies. | Excellent compensation for matrix effects due to identical chromatographic behavior. | For complex biological matrices, the superior ability of ¹³C-labeled standards to correct for matrix effects is a significant advantage. |
| Cost | Generally less expensive to synthesize. | Typically more expensive to synthesize. | The higher cost of ¹³C-labeled standards may be a consideration for some laboratories, but the investment is often justified by the improved data quality for regulated studies. |
Experimental Protocols
A validated bioanalytical method for the quantification of Methoxsalen in human plasma using this compound as an internal standard provides a framework for understanding the experimental workflow. The substitution of this compound with a ¹³C-labeled analog would follow a similar protocol, with adjustments to the mass transitions monitored in the mass spectrometer.
Bioanalytical Method for Methoxsalen using this compound Internal Standard
This method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Methoxsalen in human plasma.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard (this compound) solution.
-
Vortex the sample.
-
Add methyl tert-butyl ether for extraction.
-
Vortex and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase: 2 mM ammonium acetate and methanol (15:85, v/v)[5]
-
Flow Rate: 0.80 mL/min[5]
-
Injection Volume: 10 µL
-
Run Time: Approximately 3.2 minutes[5]
3. Mass Spectrometric Conditions
-
Instrument: LC-MS/MS Mass Spectrometer with electrospray ionization (ESI) in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions:
-
Methoxsalen: To be determined based on instrument optimization (e.g., monitoring the transition from the precursor ion to a specific product ion).
-
This compound: To be determined based on instrument optimization (e.g., monitoring the transition from the deuterated precursor ion to a specific product ion).
-
4. Method Validation
-
The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.[5]
-
The reported linearity for a similar method was over a range of 0.1-100 ng/mL with a correlation coefficient (R²) > 0.98.[5]
-
The limit of quantification was reported to be 0.1 ng/mL.[5]
Adaptation for a ¹³C-labeled Methoxsalen Internal Standard
The protocol would be identical, with the primary change being the substitution of this compound with the ¹³C-labeled Methoxsalen. The key adaptation would be in the mass spectrometry detection method:
-
MRM Transition for ¹³C-labeled Methoxsalen: The precursor and product ions would be shifted by the mass of the incorporated ¹³C isotopes. For a ¹³C₆-labeled standard, the precursor ion would be approximately 6 Da higher than that of unlabeled Methoxsalen.
The use of a ¹³C-labeled standard would be expected to yield improved accuracy and precision due to the perfect co-elution with the native analyte, thus providing a more reliable correction for any matrix effects or variability in ionization.
Mandatory Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard for Methoxsalen bioanalysis.
Signaling Pathway of Methoxsalen in PUVA Therapy
Methoxsalen's therapeutic effect in PUVA therapy is mediated through its interaction with DNA upon activation by UVA light, leading to the induction of apoptosis (programmed cell death) in hyperproliferative cells like those found in psoriatic lesions.
Caption: Simplified signaling pathway of Methoxsalen in PUVA-induced apoptosis.
References
- 1. Methoxsalen - Wikipedia [en.wikipedia.org]
- 2. Methoxsalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:80386-99-8 | Chemsrc [chemsrc.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
The Gold Standard in Psoralen Bioanalysis: A Comparative Guide to Methoxsalen-d3 Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of psoralens, the choice of an appropriate internal standard is paramount for achieving accurate, reliable, and reproducible results. This guide provides an objective comparison of the performance of Methoxsalen-d3, a deuterated internal standard, against other non-deuterated psoralen internal standards. The comparison is supported by experimental data from validated bioanalytical methods, highlighting the key performance characteristics that are critical for robust assay development.
In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the internal standard (IS) plays a crucial role in compensating for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as the deuterated this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[3] This guide delves into the practical advantages of using this compound by comparing its performance metrics with those of non-deuterated, structurally similar internal standards used in the analysis of other psoralens.
Performance Characteristics: A Head-to-Head Comparison
The primary role of an internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] The selection of an appropriate internal standard directly impacts the accuracy and precision of the quantitative results.
This compound: The Deuterated Advantage
A bioanalytical method for the quantification of Methoxsalen in human plasma using this compound as the internal standard has been developed and validated according to current bioanalytical guidelines. This method demonstrates excellent performance characteristics, as summarized in the table below. The near-identical chemical nature of this compound to Methoxsalen ensures that it co-elutes and experiences the same degree of matrix effects, leading to effective normalization and highly accurate and precise results.[4][5]
Non-Deuterated Psoralen Internal Standards: A Viable Alternative?
While deuterated standards are preferred, they may not always be available or cost-effective. In such cases, structural analogs are often employed. The following table includes performance data from validated methods for other psoralens, such as bergapten and scopoletin, where non-deuterated internal standards were used. While these methods can provide acceptable results, the potential for differential chromatographic behavior and matrix effects between the analyte and the internal standard can lead to reduced accuracy and precision compared to a deuterated counterpart.[5]
| Parameter | Methoxsalen with this compound IS | Bergapten with Isoimperatorin IS | Scopoletin with Xanthotoxin IS |
| Linearity (r) | > 0.98 | 0.9999 | 0.9996 |
| Concentration Range | 0.1 - 100 ng/mL | 8.12 - 162.4 µg/L | 5 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 6.1% |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 6.1% |
| Accuracy (%RE) | Within ±15% | Not explicitly stated | -3.0% to 2.5% |
| Recovery | 93.85% - 105.25% | 83.24% - 91.27% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 8.12 µg/L | 5 ng/mL |
Data for Methoxsalen with this compound IS sourced from a validated bioanalytical method.[6][7] Data for Bergapten with Isoimperatorin IS and Scopoletin with Xanthotoxin IS are from separate validated methods for those analytes.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is the experimental protocol for the validated LC-MS/MS method for the quantification of Methoxsalen in human plasma using this compound as the internal standard.
Bioanalytical Method for Methoxsalen in Human Plasma
-
Sample Preparation:
-
Human plasma samples (EDTA K3) are extracted using a liquid-liquid extraction (LLE) procedure.
-
This compound is added as the internal standard to all samples, calibrators, and quality controls.
-
The extraction is performed using methyl tert-butyl ether.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 2 mM ammonium acetate and methanol (15:85 v/v).
-
Flow Rate: 0.80 mL/min.
-
Injection Volume: Not specified.
-
Run Time: Approximately 3.2 minutes.
-
Retention Time of Methoxsalen: 2.2 minutes.
-
-
Mass Spectrometry Detection:
-
Instrument: LC/MS/MS Mass Spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Methoxsalen using this compound.
Caption: How this compound compensates for analytical variability.
Conclusion
The experimental data strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Methoxsalen. Its performance, characterized by high accuracy, precision, and linearity over a relevant concentration range, sets a benchmark for psoralen bioanalysis. While non-deuterated internal standards can be successfully employed for other psoralens, the inherent physicochemical differences between the analyte and the IS can introduce a greater potential for analytical variability. For researchers, scientists, and drug development professionals seeking the highest level of data integrity and robustness in their bioanalytical assays, the use of a deuterated internal standard like this compound is the superior approach.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS determination and pharmacokinetic study of bergenin, the main bioactive component of Bergenia purpurascens after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxsalen and Trioxsalen Photochemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methoxsalen and Trioxsalen, two psoralen compounds used in photochemotherapy, also known as PUVA (Psoralen + UVA) therapy. This treatment modality is primarily employed for hyperproliferative and inflammatory skin disorders such as psoriasis and vitiligo. This document synthesizes experimental data on their efficacy, safety, mechanisms of action, and treatment protocols to assist in research and development.
Executive Summary
Methoxsalen (8-methoxypsoralen) and Trioxsalen (4,5',8-trimethylpsoralen) are photoactive compounds that, when activated by ultraviolet A (UVA) radiation, form covalent bonds with DNA, leading to the inhibition of cell proliferation and immunomodulatory effects. While both are effective in PUVA therapy, they exhibit differences in their pharmacokinetic profiles, efficacy for specific conditions, and side effect profiles. Methoxsalen is more commonly administered systemically (orally) and is a first-line treatment for severe psoriasis.[1] Trioxsalen, due to its poor oral bioavailability, is often used topically and is a common choice for the treatment of vitiligo.[2][3]
Comparative Efficacy
The clinical effectiveness of Methoxsalen and Trioxsalen varies depending on the condition being treated and the route of administration.
Psoriasis
Oral Methoxsalen PUVA is a well-established and highly effective treatment for severe, recalcitrant psoriasis.[4] Studies have shown that it can lead to significant improvement in a majority of patients.[1] One study reported that 75% of patients with psoriasis experienced significant symptom improvement with oral Methoxsalen.[1] Another clinical trial comparing oral Methoxsalen with Trioxsalen bath PUVA for chronic plaque psoriasis found similar high rates of excellent or good clearing of lesions (77% for oral Methoxsalen and 75% for Trioxsalen bath).[5]
Vitiligo
Both Methoxsalen and Trioxsalen are used to stimulate repigmentation in vitiligo, though with varying success rates. One comparative study found that both drugs effectively halted the extension of vitiligo, with 86.6% of patients treated with Methoxsalen and sun exposure and 87.5% of those treated with Trioxsalen and sun exposure showing positive results.[6] The same study noted that repigmentation was more significant with Trioxsalen, although the onset of repigmentation was slower.[6] Topical application is a common approach for localized vitiligo.[7]
Data Presentation: Quantitative Comparison
| Parameter | Methoxsalen (Oral PUVA for Psoriasis) | Trioxsalen (Bath PUVA for Psoriasis) | Methoxsalen (with sun for Vitiligo) | Trioxsalen (with sun for Vitiligo) |
| Efficacy (Excellent/Good Clearing) | 77%[5] | 75%[5] | - | - |
| Halting Vitiligo Extension | 86.6%[6] | - | 87.5%[6] | - |
| Relapse Rate (Psoriasis, 1-year) | 58%[5] | 61%[5] | - | - |
| Mean Cumulative UVA Dose (J/cm²) | 131.1[5] | 23.5[5] | Not Applicable | Not Applicable |
| Systemic Side Effects (Nausea/Headache) | 21%[5] | 0%[5] | Mentioned as a concern[1] | Generally well-tolerated orally[1] |
| Local Side Effects (Erythema/Burns) | 17%[5] | 30%[5] | - | - |
Mechanism of Action
The therapeutic effects of both Methoxsalen and Trioxsalen in photochemotherapy are predicated on their ability to intercalate into DNA and, upon activation by UVA light, form photoadducts.[8][9] This process inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective in hyperproliferative conditions like psoriasis.[10]
Upon UVA irradiation, these psoralens form both monofunctional adducts (attachment to a single DNA strand) and bifunctional adducts, which result in interstrand cross-links (ICLs).[8] ICLs are highly cytotoxic lesions that block transcription and replication, triggering cellular DNA damage responses.
Signaling Pathways
The formation of psoralen-DNA adducts, particularly ICLs, activates complex cellular signaling pathways. A key response to this type of DNA damage involves the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, which phosphorylates and activates the tumor suppressor protein p53.[11] Activated p53 can then induce cell cycle arrest or apoptosis.[11]
Furthermore, the cellular machinery for DNA repair is engaged. The Base Excision Repair (BER) pathway has been implicated in the processing of psoralen-induced DNA damage. Specifically, the DNA glycosylase NEIL1 has been shown to respond to and bind to Trioxsalen-induced ICLs.[5][12]
Below are diagrams illustrating the general mechanism of action and a simplified signaling pathway.
Caption: General mechanism of psoralen photochemotherapy.
Caption: Simplified DNA damage response to psoralen ICLs.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for oral Methoxsalen and topical Trioxsalen PUVA therapy.
Oral Methoxsalen PUVA for Psoriasis
This protocol is based on established clinical practices for treating severe psoriasis.[13]
-
Patient Evaluation: Assess the patient's skin type, extent and severity of psoriasis, and medical history to rule out contraindications.
-
Drug Administration: The patient ingests Methoxsalen (0.4-0.6 mg/kg body weight) 75 minutes to two hours before UVA exposure.[13][14] Taking the medication with food can help minimize nausea.
-
UVA Irradiation: The patient, wearing protective goggles, stands in a specialized PUVA cabinet equipped with UVA lamps. The initial UVA dose is determined by the patient's skin type or through minimal phototoxic dose (MPD) testing.
-
Treatment Schedule: Treatments are typically administered 2-3 times per week, with at least a 48-hour interval between sessions.[13] The UVA dose is gradually increased in subsequent sessions based on the patient's erythemal response.
-
Monitoring: Regularly monitor the patient for therapeutic response and adverse effects such as erythema, pruritus, and nausea.
-
Maintenance: Once clearing is achieved (typically after 25-30 treatments), the frequency of treatments is gradually reduced for maintenance therapy.[13]
Topical Trioxsalen PUVA for Localized Vitiligo
This protocol is suitable for patients with limited vitiligo patches.[14]
-
Patient Evaluation: Assess the location, size, and stability of the vitiligo patches.
-
Drug Application: A dilute solution of Trioxsalen is applied to the vitiliginous areas. For instance, a 0.2% solution may be used.[15]
-
Incubation Period: There is a waiting period of approximately 10 minutes after application before UVA exposure.[14]
-
UVA Irradiation: The treated areas are exposed to a targeted UVA source. The initial UVA dose is very low (e.g., starting at 0.1 J/cm²) due to the high photosensitizing effect of topical psoralens.[14]
-
Treatment Schedule: Treatments are typically given 2-3 times a week. The UVA dose is cautiously increased in subsequent sessions.
-
Monitoring: Closely monitor for signs of phototoxicity, such as blistering and excessive erythema, at the application site.
Experimental Workflow Diagram
Caption: General workflow for a comparative PUVA clinical trial.
Pharmacokinetics and Safety Profile
The route of administration significantly influences the pharmacokinetic and safety profiles of Methoxsalen and Trioxsalen.
Pharmacokinetics
-
Methoxsalen: When administered orally, Methoxsalen is well-absorbed, but there is considerable interindividual variation in peak serum concentrations.[2] Peak plasma levels are typically reached 1-2 hours after ingestion.[16] Its absorption can be affected by food.[2]
-
Trioxsalen: Oral Trioxsalen has poor bioavailability, which is why it is frequently administered topically.[2][16] When applied topically, it directly sensitizes the skin to UVA. After oral or intraperitoneal administration in animal models, Trioxsalen is rapidly excreted, primarily in the urine.
Safety and Adverse Effects
-
Methoxsalen (Oral): The most common side effects are gastrointestinal, including nausea and headache.[5] Systemic administration also carries a long-term risk of skin cancer and cataracts, necessitating eye protection post-treatment.[17]
-
Trioxsalen (Topical/Bath): Topical application avoids systemic side effects like nausea.[5] However, it can lead to a higher incidence of local adverse effects such as severe erythema and blistering if not used carefully.[5] Trioxsalen is generally considered to have a better safety profile with fewer reported side effects compared to systemic Methoxsalen.[1]
Conclusion
Both Methoxsalen and Trioxsalen are valuable agents in photochemotherapy, each with a distinct profile that makes it more suitable for specific clinical scenarios. Oral Methoxsalen is a potent and effective treatment for severe psoriasis but requires careful management of systemic side effects. Trioxsalen, particularly when used topically, offers a favorable safety profile for treating localized conditions like vitiligo, avoiding systemic toxicity. The choice between these two psoralens should be guided by the specific disease, its extent and severity, and the patient's tolerance for potential side effects. Further research into the specific downstream signaling pathways activated by each drug could lead to more targeted and safer photochemotherapeutic strategies.
References
- 1. What's better: Methoxsalen vs Trioxsalen? – meds.is [meds.is]
- 2. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Comparative analytical study of the effects of psoralens in vitiligo (findings in 70 patients) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical treatment in vitiligo and the potential uses of new drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHOXSALEN PLUS ULTRAVIOLET A RADIATION - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trioxsalen - Wikipedia [en.wikipedia.org]
- 10. Synthetically Modified Methoxsalen for Enhanced Cytotoxicity in Light and Dark Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEIL1 Responds and Binds to Psoralen-induced DNA Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. researchgate.net [researchgate.net]
- 17. Methoxsalen with Ultraviolet A Therapy - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to Methoxsalen-d3 Validation
For researchers and drug development professionals utilizing Methoxsalen, particularly in bioanalytical assays, ensuring the stability of internal standards is as critical as the stability of the analyte itself. This guide provides a comparative overview of the stability of Methoxsalen and its deuterated analog, Methoxsalen-d3, under various experimental conditions. While direct comparative stability studies for this compound are not extensively published, its widespread use as an internal standard in validated bioanalytical methods attests to its reliability under the tested conditions.
Understanding Stability: Forced Degradation Studies of Methoxsalen
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Methoxsalen has been subjected to stress conditions as per International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, and thermal stress.
A study on the forced degradation of Methoxsalen in solution provides key insights into its stability profile. The drug was found to be susceptible to degradation under acidic, alkaline, oxidative, and thermal conditions.[1]
| Stress Condition | Duration | Temperature | % Degradation |
| 0.5 N HCl (Acid Hydrolysis) | 3 hours | 50°C | ~38% |
| 0.01 N NaOH (Alkaline Hydrolysis) | 3 hours | 50°C | ~37% |
| 0.001% KMnO₄ (Oxidative Hydrolysis) | 3 hours | 50°C | ~39% |
| Thermal Degradation | 48 hours | 50°C | ~8% |
Table 1: Summary of Forced Degradation Studies on Methoxsalen.[1]
These findings highlight the conditions under which Methoxsalen is least stable, informing handling and storage protocols to maintain sample integrity.
This compound: The Stable Internal Standard
This compound is a deuterated form of Methoxsalen, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution increases the molecular weight, allowing it to be distinguished from the unlabeled Methoxsalen in mass spectrometry-based assays, without significantly altering its chemical properties.
The stability of deuterated compounds is influenced by the same factors as their non-deuterated analogs, such as temperature, light, and humidity.[6] Therefore, it is reasonable to infer that this compound would exhibit a similar degradation profile to Methoxsalen under the same stress conditions.
Experimental Protocols
Forced Degradation of Methoxsalen
The following protocols are based on a validated stability-indicating HPLC method.[1]
-
Preparation of Standard Solution: A stock solution of Methoxsalen is prepared in a suitable solvent, such as a mixture of methanol and water.[7]
-
Acid Hydrolysis: The stock solution is treated with 0.5 N hydrochloric acid (HCl) and kept in an oven at 50°C for 3 hours.
-
Alkaline Hydrolysis: The stock solution is treated with 0.01 N sodium hydroxide (NaOH) and kept in an oven at 50°C for 3 hours.
-
Oxidative Hydrolysis: The stock solution is treated with 0.001% potassium permanganate (KMnO₄) and kept in an oven at 50°C for 3 hours.
-
Thermal Degradation: The stock solution is kept in an oven at 50°C for 48 hours.
-
Analysis: After the specified time, the solutions are appropriately diluted and analyzed using a validated HPLC method to determine the extent of degradation.
Bioanalytical Method for Methoxsalen in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of Methoxsalen in human plasma, utilizing this compound as an internal standard.[2]
-
Sample Preparation: To a plasma sample, an internal standard working solution of this compound is added.
-
Extraction: The drug and internal standard are extracted from the plasma using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.
-
Analysis: The extracted sample is injected into an LC-MS/MS system. The separation is achieved on a suitable column, and the analytes are detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of Methoxsalen is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Pathway
To further illustrate the experimental processes and the context of Methoxsalen's action, the following diagrams are provided.
Caption: Bioanalytical workflow for Methoxsalen quantification.
Caption: Simplified mechanism of action for Methoxsalen.
References
A Comparative Guide to Inter-laboratory Quantification of Methoxsalen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Methoxsalen, a crucial photosensitizing agent used in the treatment of skin disorders such as psoriasis and vitiligo. The accurate determination of Methoxsalen concentrations in pharmaceutical formulations and biological matrices is paramount for ensuring therapeutic efficacy and patient safety. This document summarizes the performance characteristics of common analytical techniques, provides detailed experimental protocols, and visualizes key workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Quantification Methods
The selection of an analytical method for Methoxsalen quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are the most frequently employed techniques.
The following tables summarize the quantitative performance data from various validation studies, offering a comparative overview of these methods. It is important to note that a direct inter-laboratory comparison study for Methoxsalen quantification is not publicly available; therefore, this data has been compiled from individual method validation reports.
Table 1: Performance Characteristics of HPLC-UV Methods for Methoxsalen Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | 15 - 500 µg/L | [1] |
| Correlation Coefficient (r) | 0.99 | [1] |
| Accuracy (% Recovery) | 98% | [1] |
| Intra-assay Precision (% CV) | 6.0% (at 100 µg/L), 10.0% (at 50 µg/L) | [1] |
| Inter-assay Precision (% CV) | 6.4% (at 100 µg/L), 7.0% (at 50 µg/L) | [1] |
| Limit of Detection (LOD) | 1.5 µg/L | [1] |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS Method for Methoxsalen Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | Not explicitly stated | |
| Correlation Coefficient (r²) | Not explicitly stated | |
| Accuracy (% Recovery) | 90.0% | [2] |
| Precision (% RSD) | Not explicitly stated | |
| Limit of Detection (LOD) | Not explicitly stated | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [2] |
Table 3: Performance Characteristics of GC-MS Method for Methoxsalen Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | 0.9 - 100 ng/mL | [3] |
| Correlation Coefficient | Linear relationship demonstrated | [3] |
| Within-run Precision (% Accuracy) | 98.0% to 102.0% | [3] |
| Between-run Precision (% Accuracy) | 98.5% to 101.8% | [3] |
| Limit of Detection (LOD) | 0.29 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.52 ng/mL | [3] |
Table 4: Performance Characteristics of UV-Visible Spectrophotometry for Methoxsalen Quantification
| Parameter | Reported Value | Reference |
| Linearity Range | 1.0 - 12.0 µg/mL | [4] |
| Correlation Coefficient (R²) | 0.999 | [4] |
| Accuracy (% Recovery) | 98.14% to 100.92% | [5] |
| Precision (% RSD) | Within 2% | [5] |
| Limit of Detection (LOD) | 0.5 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | [5] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the logical flow of a study is crucial for understanding and replication. The following diagrams, generated using Graphviz, illustrate a general workflow for an inter-laboratory comparison and a typical experimental procedure for Methoxsalen quantification by HPLC-UV.
References
- 1. drugs.com [drugs.com]
- 2. Comparison of topical 8-methoxypsoralen and narrowband ultraviolet B with narrowband ultraviolet B alone in treatment-resistant sites in plaque-type psoriasis: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Oral methoxsalen photochemotherapy for the treatment of psoriasis: a cooperative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxsalen: Package Insert / Prescribing Information [drugs.com]
A Comparative Guide to Internal Standards in Methoxsalen Bioanalytical Assays: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methoxsalen in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Methoxsalen-d3, a deuterated internal standard, with alternative standards, focusing on accuracy, precision, and the supporting experimental data.
Performance Comparison of Internal Standards
The selection of an internal standard is a crucial step in mitigating variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the performance of this compound with two other commonly used internal standards for Methoxsalen analysis: 5-methoxypsoralen (a structural analog) and Griseofulvin (a non-analog internal standard).
Quantitative Performance Data
The following tables summarize the validation data for bioanalytical methods employing this compound, 5-methoxypsoralen, and data for a validated method for Griseofulvin, which can be used to infer its performance characteristics as an internal standard.
Table 1: Performance of this compound in a Validated LC-MS/MS Assay [1]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
| Intra-day Precision (% CV) | |
| 0.1 ng/mL (LLOQ) | 9.8% |
| 0.2 ng/mL (LQC) | 6.5% |
| 50 ng/mL (MQC) | 4.3% |
| 80 ng/mL (HQC) | 3.1% |
| Inter-day Precision (% CV) | |
| 0.1 ng/mL (LLOQ) | 11.2% |
| 0.2 ng/mL (LQC) | 7.8% |
| 50 ng/mL (MQC) | 5.1% |
| 80 ng/mL (HQC) | 4.2% |
| Accuracy (% Recovery) | 93.85% - 105.25% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Performance of 5-Methoxypsoralen in a Validated HPLC-UV Assay [2]
| Validation Parameter | Performance Metric |
| Linearity Range | Not explicitly stated, but covers therapeutic levels |
| Correlation Coefficient (r²) | Not explicitly stated |
| Precision (% CV) | |
| 28 ng/mL | 4.3% |
| 300 ng/mL | 0.9% |
| Accuracy (% Deviation) | Within 7.5% for therapeutic plasma levels |
| Maximal Sensitivity | ~10 ng/mL |
Table 3: Performance of Griseofulvin in a Validated Bioanalytical Method (for reference)
| Validation Parameter | Performance Metric |
| Linearity Range | Not specified for Methoxsalen analysis |
| Correlation Coefficient (r²) | Not specified for Methoxsalen analysis |
| Precision (% CV) | Not specified for Methoxsalen analysis |
| Accuracy (% Recovery) | Not specified for Methoxsalen analysis |
| Lower Limit of Quantification (LLOQ) | Not specified for Methoxsalen analysis |
Note: Direct head-to-head comparative studies for all three internal standards in the analysis of Methoxsalen were not available. The data presented is collated from separate studies and should be interpreted with consideration of the different analytical techniques used.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections outline the key steps in the experimental protocols for methods using this compound and 5-methoxypsoralen as internal standards.
Methoxsalen Assay using this compound Internal Standard (LC-MS/MS)[1]
This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of Methoxsalen in human plasma.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction is performed on human plasma samples using methyl tert-butyl ether.
-
Internal Standard Spiking: A known concentration of this compound is added to the plasma samples before extraction.
2. Chromatographic Conditions:
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 2 mM ammonium acetate and methanol (15:85, v/v).
-
Flow Rate: 0.80 mL/min.
-
Run Time: Approximately 3.2 minutes, with a retention time for Methoxsalen of 2.2 minutes.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of both Methoxsalen and this compound.
Methoxsalen Assay using 5-Methoxypsoralen Internal Standard (HPLC-UV)[2]
This method employs high-performance liquid chromatography with ultraviolet (UV) detection.
1. Sample Preparation:
-
Extraction: The drug and the internal standard (5-methoxypsoralen) are extracted from plasma into methylene chloride.
2. Chromatographic Conditions:
-
Column: Reversed-phase C8 column.
-
Mobile Phase: Methanol-acetonitrile-water (2:30:68).
-
Detection: UV detector set at 254 nm.
Discussion
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method.
-
This compound , as a stable isotope-labeled internal standard, is considered the gold standard. Its physicochemical properties are nearly identical to Methoxsalen, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in the analytical process, leading to high accuracy and precision, as demonstrated by the low coefficient of variation (%CV) across a wide range of concentrations.
-
5-Methoxypsoralen is a structural analog of Methoxsalen. While it can be an effective internal standard, its chromatographic and ionization behavior may not perfectly match that of Methoxsalen. This can potentially lead to less effective compensation for matrix effects compared to a deuterated standard. The provided data shows good precision at therapeutic concentrations, but a direct comparison of its performance at the lower limit of quantification with this compound is not available.
-
Griseofulvin is a non-analog internal standard. Its chemical structure and properties are different from Methoxsalen. While it can be used to correct for variations in injection volume, it is less likely to effectively compensate for extraction recovery and matrix effects that specifically affect Methoxsalen. The use of a non-analog internal standard is generally considered less ideal, especially for complex biological matrices where significant matrix effects are anticipated.
Conclusion
Based on the available data, This compound demonstrates superior performance as an internal standard for the bioanalysis of Methoxsalen, offering excellent accuracy and precision over a wide linear range. Its use in a validated LC-MS/MS method provides high sensitivity and specificity. While 5-methoxypsoralen can be a viable alternative, particularly for HPLC-UV methods, the potential for differential matrix effects exists. The choice of internal standard should be carefully considered and rigorously validated to ensure the generation of reliable and reproducible bioanalytical data for crucial drug development decisions.
References
A Comparative Guide to Methoxsalen Formulations for Researchers and Drug Development Professionals
An objective analysis of the efficacy, safety, and delivery mechanisms of various Methoxsalen formulations, supported by experimental data and detailed protocols.
Methoxsalen, a naturally occurring furocoumarin, is a potent photosensitizing agent widely used in combination with ultraviolet A (UVA) radiation, a treatment known as PUVA therapy. This therapy is indicated for the management of several skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The efficacy of PUVA therapy is critically dependent on the formulation of Methoxsalen, which governs its bioavailability, biodistribution, and cutaneous photosensitization. This guide provides a comparative overview of different Methoxsalen formulations, presenting key experimental data and detailed methodologies to aid researchers and drug development professionals in their work.
Overview of Methoxsalen Formulations
Methoxsalen is available in various formulations, broadly categorized as oral and topical. Each formulation presents a unique profile of efficacy, safety, and patient convenience.
-
Oral Formulations: Systemic administration of Methoxsalen is the most common approach for treating widespread skin diseases. Formulations include:
-
Crystalline (Hard Gelatin) Capsules: The traditional oral formulation.
-
Liquid-filled (Soft Gelatin) Capsules: A newer formulation designed for enhanced bioavailability.[2]
-
Tablets: Another solid dosage form available in some markets.
-
-
Topical Formulations: Topical application is preferred for localized disease to minimize systemic side effects. These include:
-
Bathwater Delivery (Bath PUVA): The patient is immersed in a dilute solution of Methoxsalen before UVA exposure.
-
Lotions and Gels: Applied directly to the affected skin areas.
-
Nanoformulations: Advanced delivery systems designed to improve skin penetration and drug targeting, such as:
-
Ethosomes: Nanosized, malleable vesicles that can efficiently deliver drugs into deeper skin layers.
-
Nanogels: Gels containing nanoparticles that can provide controlled drug release.
-
Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): Lipid-based nanoparticles that enhance skin permeation and can offer a controlled release profile.
-
-
Comparative Efficacy and Safety Data
The choice of Methoxsalen formulation significantly impacts clinical outcomes. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Oral Methoxsalen Formulations
| Formulation | Key Efficacy Findings | Key Safety/Pharmacokinetic Findings | Reference |
| Liquid-filled vs. Crystalline Capsules | A greater proportion of patients with psoriasis achieved a good clinical result with the liquid formulation within 20 treatment sessions.[3] Limited data indicate that PUVA with liquid-filled capsules is effective in clearing psoriatic lesions in many patients whose disease is refractory to PUVA with conventional capsules.[4] | Peak photosensitivity occurs earlier with liquid-filled capsules (1.5-2.1 hours) compared to conventional capsules (3.9-4.25 hours).[4] The minimum phototoxic dose (MPD) for liquid-filled capsules is substantially less than for conventional capsules.[4] | [3][4] |
| Meladinine Tablets vs. Oxsoralen Capsules | Bioavailability and serum peak concentrations were significantly higher for Meladinine tablets in all patients. The MPD value favored Meladinine in 5 of 8 patients with psoriasis.[5][6] | The mean time to serum peak concentration was 1 hour earlier for Meladinine.[5][6] | [5][6] |
Table 2: Comparison of Oral vs. Topical Methoxsalen Formulations
| Formulation Comparison | Key Efficacy Findings | Key Safety/Pharmacokinetic Findings | Reference |
| Trioxsalen Bath PUVA vs. Oral Methoxsalen PUVA for Psoriasis | Similar rates of excellent or good clearing (75% for bath vs. 77% for oral).[7][8] Similar relapse rates after one year (61% for bath vs. 58% for oral).[7][8] | The cumulative UVA dose required for clearing was significantly lower in bath PUVA (mean 23.5 J/cm²) compared to oral PUVA (mean 131 J/cm²).[7][8] Nausea and headache occurred in 21% of oral PUVA patients but none in the bath PUVA group.[7][8] Local side effects were more common with bath PUVA (30%) than oral PUVA (17%).[7][8] | [7][8] |
| Topical 1% 8-MOP Gel + Narrowband UVB vs. Narrowband UVB alone for Psoriasis | The mean percentage decrease in target lesion scores was greater on the 8-MOP-applied side, with a statistically significant difference at the ninth session (58.6% vs. 37.7%).[9] | Pigmentation was frequently observed in the 8-MOP gel-applied lesions.[9] | [9] |
Table 3: Efficacy of Nanoformulations (Preclinical Data)
| Nanoformulation | Key Efficacy/Delivery Findings | Reference |
| Ethosomes-based Hydrogel | Showed significant skin permeation and accumulation in the epidermal and dermal layers.[10] Enhanced permeation into deeper skin layers was observed with fluorescence microscopy.[10] Showed insignificant phototoxicity and erythema compared to a conventional cream.[10] | [10] |
| Nanogel | Revealed sustained drug release (59.63% in 24 hours).[11] Demonstrated improved ex vivo permeability and considerable drug deposition in the viable epidermal-dermal layers compared to an extract gel.[11] Showed improved anti-psoriatic efficacy and downregulation of inflammatory markers in a rat model.[11] | [11] |
| Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) | NLC increased the 8-MOP flux 2.8 times over that of a conventional emulsion in in vitro permeation studies.[12] The entrapment of 8-MOP in nanoparticulate systems could minimize the permeation differentiation between normal and hyperproliferative skin.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in Methoxsalen formulation development.
Clinical Trial Protocol for Oral PUVA Therapy in Psoriasis
This protocol is a generalized framework based on common practices in clinical trials.
-
Patient Selection:
-
Enroll adult patients with severe, recalcitrant, disabling psoriasis that has not responded to other therapies.
-
Confirm diagnosis with a skin biopsy.
-
Establish a baseline Psoriasis Area and Severity Index (PASI) score.
-
Obtain informed consent.
-
-
Methoxsalen Administration:
-
Administer oral Methoxsalen (e.g., 0.4-0.6 mg/kg) with food or milk to minimize gastrointestinal side effects.[12]
-
For comparative studies, randomize patients to receive different formulations (e.g., liquid-filled vs. crystalline capsules) in a double-blind manner.
-
-
UVA Irradiation:
-
Determine the initial UVA dose based on the patient's skin type or by determining the minimal phototoxic dose (MPD).
-
Conduct UVA irradiation 1.5 to 2 hours after ingestion of liquid-filled capsules or 2 to 3 hours after crystalline capsules in a whole-body UVA cabinet.
-
Treatments are typically administered two to three times a week, with at least a 48-hour interval.
-
-
Dosage Adjustment and Monitoring:
-
Increase the UVA dose by a predetermined increment (e.g., 0.5-1.5 J/cm²) at each session, based on the patient's erythema response and therapeutic progress.
-
Monitor for adverse effects such as erythema, pruritus, and nausea at each visit.
-
Conduct regular ophthalmologic examinations to monitor for cataracts.
-
-
Efficacy Assessment:
-
Evaluate the PASI score at regular intervals (e.g., every 4 weeks).
-
Define treatment success as a specific percentage reduction in the PASI score (e.g., PASI 75).
-
Record the number of treatments and the cumulative UVA dose required to achieve clearance.
-
In Vitro Skin Permeation Study Protocol for Topical Formulations
This protocol describes a typical in vitro experiment to assess the skin penetration of topical Methoxsalen formulations.
-
Skin Preparation:
-
Use excised human or animal (e.g., rabbit, pig) skin.
-
Remove subcutaneous fat and hair.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Formulation Application:
-
Apply a finite dose of the Methoxsalen formulation (e.g., gel, nanoformulation) to the surface of the skin in the donor compartment.
-
-
Diffusion Study:
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 37°C with constant stirring.
-
Collect samples from the receptor fluid at predetermined time intervals over a 24-hour period.
-
-
Drug Quantification:
-
Analyze the concentration of Methoxsalen in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of Methoxsalen permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.
-
After the experiment, quantify the amount of drug retained in different skin layers (epidermis and dermis) by tape stripping or other methods.
-
Visualization of Mechanisms and Workflows
Signaling Pathway of Methoxsalen Action
The primary mechanism of action of Methoxsalen involves its intercalation into DNA and, upon activation by UVA light, the formation of covalent cross-links with pyrimidine bases.[7][10] This leads to the inhibition of DNA replication and transcription, inducing cell cycle arrest and apoptosis, which is particularly effective in hyperproliferative disorders like psoriasis.[7] Furthermore, PUVA therapy has been shown to have immunomodulatory effects, including the suppression of T-cell activity and the alteration of cytokine expression.[7][13]
Caption: Mechanism of action of Methoxsalen in PUVA therapy.
Experimental Workflow for Comparing Topical Formulations
The following diagram illustrates a typical experimental workflow for the preclinical comparison of different topical Methoxsalen formulations.
Caption: Preclinical workflow for comparing topical Methoxsalen formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. PUVA Therapy (Photochemotherapy) for Psoriasis, Side Effects [medicinenet.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Methoxsalen Monograph for Professionals - Drugs.com [drugs.com]
- 6. Guidelines for bath PUVA, bathing suit PUVA and soak PUVA - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. What is the mechanism of Methoxsalen? [synapse.patsnap.com]
- 8. Skin permeation of 5-methoxypsoralen from topical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdng.org.uk [bdng.org.uk]
- 10. Decoding Methoxsalen: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating Potential Cross-Reactivity of Methoxsalen Metabolites with Methoxsalen-d3: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methoxsalen and its primary metabolites in the context of bioanalytical assays utilizing Methoxsalen-d3 as an internal standard. Understanding the potential for cross-reactivity is crucial for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the metabolic pathways of Methoxsalen, presents key mass spectrometry data for the parent drug and its metabolites, and provides a detailed experimental protocol to assess potential cross-reactivity.
Metabolism of Methoxsalen
Methoxsalen undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation pathways include:
-
O-demethylation: The methoxy group at the 8-position is removed, forming 8-hydroxypsoralen (also known as xanthotoxol). This is a major metabolic pathway.
-
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, leading to metabolites such as 5-hydroxy-8-methoxypsoralen.
-
Furan and Pyrone Ring Opening: The furan and pyrone rings of the psoralen structure can be cleaved, leading to a variety of polar metabolites.
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Less than 2% of the administered Methoxsalen is excreted unchanged in the urine, highlighting the significance of its metabolic clearance.[1]
Data Presentation: Mass Spectrometry Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is a standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification. The key principle is that the internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
The potential for cross-reactivity arises if a metabolite has a mass-to-charge ratio (m/z) that is identical or very close to that of the internal standard, or if a fragment ion of a metabolite is isobaric with a fragment ion of the internal standard monitored in the assay.
The following table summarizes the theoretical m/z values for Methoxsalen, its major metabolites, and this compound. The "d3" designation in this compound typically refers to the replacement of three hydrogen atoms with deuterium atoms on the methoxy group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Methoxsalen | C₁₂H₈O₄ | 216.19 | 217.05 |
| This compound | C₁₂H₅D₃O₄ | 219.21 | 220.07 |
| 8-Hydroxypsoralen | C₁₁H₆O₄ | 202.16 | 203.03 |
| 5-Hydroxy-8-methoxypsoralen | C₁₂H₈O₅ | 232.19 | 233.05 |
As shown in the table, the +3 Da mass difference between Methoxsalen and this compound provides a clear distinction in the precursor ion selection stage of an MS/MS experiment. The primary metabolites have significantly different molecular weights and therefore different precursor ion m/z values, making direct isobaric interference with this compound highly unlikely.
Experimental Protocol for Evaluating Cross-Reactivity
This protocol outlines a systematic approach to experimentally verify the absence of significant cross-reactivity from Methoxsalen metabolites in an LC-MS/MS assay using this compound as an internal standard.
Objective: To determine if major metabolites of Methoxsalen produce a signal in the mass transition (MRM) channel of this compound that could interfere with its quantification.
Materials:
-
Methoxsalen analytical standard
-
This compound internal standard
-
Major Methoxsalen metabolites analytical standards (e.g., 8-hydroxypsoralen, 5-hydroxy-8-methoxypsoralen)
-
LC-MS/MS system (triple quadrupole)
-
Appropriate LC column (e.g., C18)
-
Biological matrix (e.g., human plasma, liver microsomes)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
MRM Transition Optimization:
-
Infuse individual standard solutions of Methoxsalen, this compound, and the major metabolites into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most abundant and stable product ions for each compound.
-
Select specific and sensitive MRM transitions for each analyte. For example:
-
Methoxsalen: e.g., m/z 217.1 > 202.1
-
This compound: e.g., m/z 220.1 > 205.1
-
8-Hydroxypsoralen: e.g., m/z 203.0 > 175.0
-
5-Hydroxy-8-methoxypsoralen: e.g., m/z 233.0 > 218.0
-
-
-
Chromatographic Separation:
-
Develop a robust LC method that provides baseline separation of Methoxsalen and its major metabolites. This is a critical step to minimize the potential for in-source fragmentation or co-elution that could lead to apparent cross-reactivity.
-
-
Cross-Reactivity Assessment:
-
Experiment 1: Direct Interference Check
-
Prepare a high-concentration solution of each major metabolite in the initial mobile phase.
-
Inject each metabolite solution individually and monitor the MRM transition of this compound.
-
A significant peak at the retention time of this compound would indicate direct cross-reactivity.
-
-
Experiment 2: Post-Column Infusion with Metabolites
-
Set up a post-column infusion of a constant concentration of this compound.
-
Inject a high-concentration solution of each major metabolite.
-
Monitor the signal of the infused this compound. Any suppression or enhancement of the this compound signal at the retention time of the eluting metabolite would indicate a matrix effect, which is a form of indirect interference.
-
-
Experiment 3: Analysis of "Metabolite-Free" Matrix Spiked with Internal Standard
-
Prepare a blank biological matrix sample and spike it only with a known concentration of this compound.
-
Analyze the sample and monitor the MRM transition for Methoxsalen. The absence of a significant peak indicates no interference from endogenous matrix components.
-
-
Experiment 4: Analysis of Incurred Samples
-
Analyze biological samples from a subject dosed with Methoxsalen.
-
Carefully examine the chromatograms for the this compound MRM transition for any unexpected peaks that co-elute with known metabolites.
-
-
Acceptance Criteria: The response of any metabolite in the this compound MRM channel should be less than 0.1% of the response of this compound at its working concentration.
Mandatory Visualization: Methoxsalen Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Methoxsalen.
Caption: Metabolic pathway of Methoxsalen.
Conclusion
The evaluation of potential cross-reactivity between drug metabolites and a deuterated internal standard is a critical component of bioanalytical method validation. In the case of Methoxsalen and its deuterated internal standard, this compound, the significant mass difference between the internal standard and the major metabolites makes direct isobaric interference highly improbable. However, a comprehensive experimental evaluation, as outlined in this guide, is essential to definitively rule out any potential for analytical interference and to ensure the generation of accurate and reliable bioanalytical data. The provided protocol offers a robust framework for researchers to perform this critical assessment.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Methoxsalen-d3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methoxsalen-d3, a deuterated form of Methoxsalen, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory guidelines and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this compound[1]. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes[1][2].
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse[1].
-
Eye Contact: Flush eyes immediately with large amounts of water, ensuring to separate eyelids. Seek prompt medical attention[1][2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician immediately[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help[1][2].
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies to protect public health and the environment[3]. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. Additionally, state regulations, which may be more stringent than federal laws, must be followed[3]. It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous[6].
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound:
-
Waste Identification and Segregation:
-
Characterize the this compound waste. Based on its hazard classifications (acute toxicity, skin sensitization, mutagenicity, carcinogenicity), it should be managed as a hazardous pharmaceutical waste[1].
-
Segregate this compound waste from non-hazardous waste streams to ensure proper handling and disposal.
-
-
Containerization and Labeling:
-
Place the waste in a designated, leak-proof, and properly sealed container.
-
Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage:
-
Disposal Method:
-
The primary recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility[4][5]. This method ensures the complete destruction of the compound.
-
Do not dispose of this compound down the drain or in the regular trash[4][6]. The EPA's Subpart P regulations specifically prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities[4].
-
For empty containers, if they cannot be sufficiently cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of in an authorized landfill[2].
-
-
Documentation and Transport:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Arrange for a licensed hazardous waste transporter to collect the waste for disposal at a permitted facility.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Physical State | Solid |
| Melting Point | 143-148°C |
| Boiling Point | 414.8°C at 760 mmHg |
| Flash Point | 204.7°C |
| Acute Oral Toxicity (LD50) | 791 mg/kg (Rat), 423 mg/kg (Mouse) for Methoxsalen |
(Data sourced from Safety Data Sheets[1][7])
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocols involving this compound should be designed with waste minimization in mind. This includes preparing only the necessary amounts of solutions and decontaminating surfaces and equipment with alcohol after use[1].
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Personal protective equipment for handling Methoxsalen-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methoxsalen-d3 in a laboratory setting. Adherence to these procedures is essential to mitigate the health risks associated with this compound.
This compound is a deuterated form of Methoxsalen, a photoactive substance.[1] It is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[2] Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves are mandatory. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a high risk of splashes. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood or other ventilated enclosure. |
| Respirator | If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
-
Preparation :
-
Don Personal Protective Equipment (PPE) : Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Work Area : Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling :
-
Weighing : When weighing the solid form of this compound, perform this task within the fume hood to minimize the risk of inhaling dust particles. Use anti-static weigh paper or a tared container.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
-
Cleanup and Disposal :
-
Decontamination : After handling, decontaminate all surfaces, including the exterior of containers and equipment, with an appropriate solvent (e.g., ethanol) followed by a soap and water wash.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, bench paper, and empty containers, in a designated hazardous waste container.[2] Do not dispose of this compound down the drain. All waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spills : Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. Avoid breathing vapors and ensure adequate ventilation.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
